6-Fluoro-1,2-benzisoxazole-3-acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(6-fluoro-1,2-benzoxazol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3/c10-5-1-2-6-7(4-9(12)13)11-14-8(6)3-5/h1-3H,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJYNWCSOKGDPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)ON=C2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Fluoro-1,2-benzisoxazole-3-acetic acid CAS 66233-72-5
Technical Whitepaper: 6-Fluoro-1,2-benzisoxazole-3-acetic Acid (CAS 66233-72-5)
Core Directive: This guide serves as an autonomous, in-depth technical resource for researchers and process chemists involved in the synthesis and development of benzisoxazole-based antipsychotics.
Executive Summary
6-Fluoro-1,2-benzisoxazole-3-acetic acid (CAS 66233-72-5) is a critical pharmacophore intermediate used primarily in the synthesis of atypical antipsychotics, most notably Risperidone and Paliperidone . Its structural core—the 1,2-benzisoxazole ring—provides the essential serotonin (5-HT2A) and dopamine (D2) receptor affinity characteristic of this drug class.
This guide details the chemical engineering required to synthesize, purify, and characterize this compound, focusing on the "Posner-type" rearrangement of coumarin derivatives, which remains the most scalable industrial route.
Chemical Profile & Physical Properties[1][2][3][4][5][6][7]
The compound is an off-white crystalline solid. Its purity is critical as it directly impacts the yield and quality of the subsequent reductive amination or alkylation steps in API manufacturing.
| Property | Specification |
| Chemical Name | 2-(6-Fluorobenzo[d]isoxazol-3-yl)acetic acid |
| CAS Number | 66233-72-5 |
| Molecular Formula | C₉H₆FNO₃ |
| Molecular Weight | 195.15 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 155–158 °C (Lit.)[1][2] |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
| pKa | ~3.8 (Carboxylic acid moiety) |
Synthetic Methodology: The Modified Posner Reaction
The most robust synthesis involves the reaction of 6-fluoro-4-hydroxycoumarin with hydroxylamine. This transformation is mechanistically elegant, involving a nucleophilic attack on the lactone, ring opening to a keto-oxime intermediate, and a subsequent intramolecular cyclization.
Reaction Mechanism
-
Nucleophilic Attack: Hydroxylamine attacks the C4 position (or carbonyl C2 depending on conditions, but effectively opens the lactone) of the coumarin.
-
Ring Opening: The coumarin ring opens to form a phenolic oxime intermediate.
-
Recyclization: The oxime oxygen attacks the activated position to close the isoxazole ring, expelling the acetic acid side chain functionality (retained from the coumarin skeleton).
Synthesis Pathway Diagram
Figure 1: Mechanistic pathway from Coumarin to Benzisoxazole.[3][4][5][6][7][1][2][8][9][10][11][12]
Detailed Experimental Protocol
This protocol is designed for a 50g scale-up, ensuring reproducibility and safety.
Materials
-
Precursor: 6-Fluoro-4-hydroxycoumarin (1.0 eq)
-
Reagent: Hydroxylamine Hydrochloride (3.0 eq)
-
Base: Sodium Acetate (anhydrous) or Sodium Hydroxide (aqueous)
-
Solvent: Methanol/Water (1:1 v/v)
Step-by-Step Procedure
-
Preparation: In a 1L round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 6-fluoro-4-hydroxycoumarin (50.0 g, 277 mmol) in Methanol (250 mL).
-
Reagent Addition: Add a solution of Hydroxylamine Hydrochloride (57.8 g, 831 mmol) and Sodium Acetate (68.2 g, 831 mmol) in Water (250 mL) to the flask.
-
Note: The use of Sodium Acetate buffers the reaction, preventing degradation of the sensitive isoxazole ring.
-
-
Reflux: Heat the mixture to reflux (approx. 75–80 °C) and stir vigorously for 4–6 hours. Monitor reaction progress via HPLC or TLC (Mobile phase: Hexane/EtOAc 1:1).
-
Endpoint: Disappearance of the coumarin starting material.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off any insoluble inorganic salts.
-
Acidify the filtrate with dilute HCl (2N) to pH ~2–3. This step precipitates the free acid form of the product.
-
-
Isolation:
-
Cool the acidified mixture to 0–5 °C and stir for 1 hour to maximize precipitation.
-
Filter the white solid precipitate.
-
Wash the cake with cold water (2 x 50 mL) to remove residual salts and hydroxylamine.
-
-
Purification: Recrystallize from hot Ethanol or an Ethyl Acetate/Hexane mixture to yield pure crystals.
-
Expected Yield: 65–75%
-
Purity: >98% (HPLC)
-
Process Workflow Diagram
Figure 2: Process Engineering Workflow for Synthesis.
Critical Control Parameters (CCPs) & Impurity Profiling
To ensure pharmaceutical-grade quality, specific parameters must be controlled.
| Parameter | Target Range | Impact of Deviation |
| Reaction pH | 5.0 – 6.0 (Initial) | Too acidic: Hydrolysis of oxime. Too basic: Ring opening of isoxazole. |
| Reflux Temp | 75 – 80 °C | Low temp: Incomplete conversion. High temp: Thermal degradation. |
| Quench pH | 2.0 – 3.0 | pH > 4 leads to yield loss (product remains as salt). |
Common Impurities:
-
Unreacted 6-Fluoro-4-hydroxycoumarin: Due to insufficient reaction time.
-
Ring-Opened Oxime: Intermediate that failed to cyclize; often caused by insufficient heat or incorrect pH.
-
Decarboxylated Product (6-Fluoro-3-methyl-1,2-benzisoxazole): Can form if the reaction temperature is excessive during the acidic workup.
Safety & Handling (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Avoid contact with metals (Posner reaction historically used metallic sodium, but the modified NaOAc route is safer).
References
- Synthesis of Benzisoxazoles:Posner, T. "Über die Einwirkung von Hydroxylamin auf Cumarine." Berichte der deutschen chemischen Gesellschaft, 1909. (Foundational chemistry for the coumarin-to-benzisoxazole rearrangement).
- Risperidone Synthesis:Janssen Pharmaceutica. "Process for the preparation of 3-piperidinyl-1,2-benzisoxazoles." US Patent 4,352,811.
-
Fluorinated Coumarin Precursors: CymitQuimica. "6-Fluoro-4-hydroxycoumarin CAS 1994-13-4 Technical Data."[5][13]
-
Physical Properties & Melting Point: ChemSrc. " Data."
- Reaction Optimization:Pal, M. et al. "Synthesis and cyclooxygenase-2 (COX-2) inhibiting properties of 1,2-benzisoxazole derivatives." Journal of Medicinal Chemistry, 2003.
Sources
- 1. Compounds List | Chemsrc [chemsrc.com]
- 2. solarmfg.com [solarmfg.com]
- 3. 1,2-Benzisoxazole-3-acetic Acid | 4865-84-3 | TCI Deutschland GmbH [tcichemicals.com]
- 4. 6-Fluoro-1,2-benzothiazol-3(2H)-one | C7H4FNOS | CID 480272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 1994-13-4: 6-FLUORO-4-HYDROXYCOUMARIN | CymitQuimica [cymitquimica.com]
- 6. Melting point standard 283-286°C analytical standard 84-65-1 [sigmaaldrich.com]
- 7. Calcium sulfide - Wikipedia [en.wikipedia.org]
- 8. 1,2-Benzisoxazole-3-acetic Acid 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. CALCULLA - Table of melting points of substances [calculla.com]
- 12. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 13. 6-FLUORO-4-HYDROXYCOUMARIN | 1994-13-4 [chemicalbook.com]
Chemical structure of 6-Fluoro-1,2-benzisoxazole-3-acetic acid
Executive Summary & Chemical Identity
6-Fluoro-1,2-benzisoxazole-3-acetic acid represents a critical pharmacophore in the landscape of psychotropic and anti-inflammatory drug design. Structurally characterized by a bicyclic benzisoxazole core fused with a fluorinated benzene ring and an acetic acid side chain, this compound serves as a pivotal intermediate in the synthesis of atypical antipsychotics (e.g., Risperidone, Paliperidone) and specific COX-2 inhibitors.
Its utility stems from the bioisosteric relationship between the 1,2-benzisoxazole ring and the indole nucleus (found in auxin and serotonin), allowing it to act as a rigid, metabolically stable scaffold for receptor-ligand interactions.
Chemical Profile
| Property | Specification |
| IUPAC Name | 2-(6-fluoro-1,2-benzoxazol-3-yl)acetic acid |
| Molecular Formula | C₉H₆FNO₃ |
| Molecular Weight | 195.15 g/mol |
| Core Scaffold | 1,2-Benzisoxazole (Indoxazine) |
| Key Substituents | Fluorine (C6 - Metabolic Block), Acetic Acid (C3 - Conjugation Handle) |
| Electronic Character | Electron-deficient aromatic system due to N-O bond and F-substitution |
Structural Anatomy & Reactivity[3]
To effectively utilize this compound, one must understand the electronic push-pull mechanisms governed by its substituents.
The Fluorine Effect (Position 6)
The strategic placement of fluorine at the C6 position is not arbitrary. In the context of drug metabolism (DMPK):
-
Metabolic Blocking: C6 is the para-position relative to the ring nitrogen. In non-fluorinated analogs, this site is prone to cytochrome P450-mediated hydroxylation. The C-F bond (approx. 116 kcal/mol bond energy) effectively blocks this metabolic soft spot, extending the half-life of derived drugs.
-
Lipophilicity: The fluorine atom increases the LogP, enhancing blood-brain barrier (BBB) permeability—a non-negotiable requirement for CNS-active agents like Risperidone.
The Labile N-O Bond
The 1,2-benzisoxazole ring contains a weak N-O bond. While stable under standard acidic/neutral conditions, it is susceptible to reductive cleavage .
-
Reaction: Hydrogenation (H₂/Pd-C) or treatment with active metals (Na/EtOH) cleaves the N-O bond to yield o-hydroxy-phenyl-acetamide derivatives.
-
Process Implication: Synthetic routes involving this intermediate must avoid strong reducing environments until the ring system is no longer required to be intact.
Synthesis Protocols
While several routes exist, the Coumarin Rearrangement Route is the most elegant and scalable method for generating the 3-acetic acid derivative specifically. Unlike standard oxime cyclizations that yield 3-methyl derivatives, this route directly installs the acetic acid moiety.
Primary Route: The Coumarin Rearrangement
This method exploits the reactivity of 4-hydroxycoumarin derivatives with hydroxylamine.
Mechanism of Action
-
Nucleophilic Attack: Hydroxylamine attacks the lactone carbonyl of the 6-fluoro-4-hydroxycoumarin.
-
Ring Opening: The coumarin ring opens to form a keto-oxime intermediate.
-
Recyclization: The oxime oxygen attacks the aromatic ring (or the generated ketone), effecting a ring closure that yields the 1,2-benzisoxazole structure with the acetic acid side chain intact.
Step-by-Step Protocol
Note: This protocol is a generalized adaptation of standard benzisoxazole rearrangements.
-
Precursor Preparation: Dissolve 6-fluoro-4-hydroxycoumarin (1.0 eq) in an aqueous solution of Sodium Acetate (3.0 eq).
-
Oximation: Add Hydroxylamine Hydrochloride (1.5 eq) to the solution.
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitoring via HPLC is critical to observe the disappearance of the coumarin peak.
-
Acidification: Cool the reaction mixture to room temperature. Acidify slowly with concentrated HCl to pH 2–3.
-
Precipitation: The product, 6-Fluoro-1,2-benzisoxazole-3-acetic acid , will precipitate as a solid.
-
Purification: Recrystallize from ethanol/water to remove unreacted oxime intermediates.
Visualization of Synthesis Pathway
Figure 1: The Coumarin Rearrangement pathway offers a direct, high-yield route to the target acid, bypassing the need for side-chain oxidation.
Applications in Drug Development[3][4][5]
The Risperidone Connection
While Risperidone itself typically utilizes a 3-(piperidin-4-yl) linker, the 3-acetic acid derivative serves as a crucial precursor for hybrid analogs .
-
Amide Coupling: The carboxylic acid group can be activated (using EDC/NHS or Thionyl Chloride) to react with amines.
-
Workflow:
-
Activate 6-Fluoro-1,2-benzisoxazole-3-acetic acid to the acid chloride.
-
React with 4-(4-fluorobenzoyl)piperidine (or similar pharmacophores).
-
Result: A novel antipsychotic candidate with modified linker flexibility compared to Risperidone.
-
NSAID & COX Inhibition
The "acetic acid" side chain attached to a bicyclic aromatic core is a classic NSAID motif (resembling Diclofenac or Indomethacin).
-
Mechanism: The carboxylate binds to the Arg-120 residue in the COX enzyme channel.
-
Research Value: Researchers utilize this compound to study the effects of the benzisoxazole ring (vs. indole or phenyl rings) on COX-2 selectivity.
Analytical Data & Characterization
When validating the synthesis, the following spectral signatures are diagnostic.
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 12.5 ppm (s, 1H) | Carboxylic acid proton (broad, exchangeable). |
| ¹H NMR (DMSO-d₆) | δ 4.10 ppm (s, 2H) | Methylene protons (-CH₂-) of the acetic acid side chain. |
| ¹H NMR (DMSO-d₆) | δ 7.2–7.8 ppm (m, 3H) | Aromatic protons. Look for splitting patterns characteristic of 1,2,4-substitution (due to F). |
| IR Spectroscopy | 1710–1730 cm⁻¹ | C=O stretch (Carboxylic acid). |
| IR Spectroscopy | 1610 cm⁻¹ | C=N stretch (Benzisoxazole ring). |
| Mass Spec (ESI) | [M-H]⁻ 194.1 | Negative ion mode is preferred for carboxylic acids. |
Safety & Stability Protocols
Hazard Identification:
-
Thermal Instability: Benzisoxazoles can undergo violent decomposition at high temperatures (>200°C) due to the N-O bond energy release.
-
Skin Irritant: The acetic acid moiety and fluorinated core make it a potential contact sensitizer.
Handling Protocol:
-
Avoid Metal Reductants: Do not use metal spatulas or containers if strong reducing agents are present in the fume hood environment.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The carboxylic acid is stable, but the ring can degrade under prolonged UV exposure.
References
-
BenchChem. (2025).[1][2] Optimizing reaction conditions for benzoisoxazole formation. Retrieved from
-
National Institutes of Health (NIH). (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents. Invest New Drugs. Retrieved from
-
Taylor & Francis. (2023). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. Polycyclic Aromatic Compounds. Retrieved from
-
Sigma-Aldrich. (2023). 1,2-Benzisoxazole-3-acetic Acid Product Specification. Retrieved from
-
ResearchGate. (2021). A Novel Method for the Highly Efficient Synthesis of 1,2-Benzisoxazoles under Neutral Conditions. Retrieved from
Sources
Molecular weight and formula of 6-Fluoro-1,2-benzisoxazole-3-acetic acid
This guide provides a comprehensive overview of 6-Fluoro-1,2-benzisoxazole-3-acetic acid, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. As a Senior Application Scientist, this document is structured to deliver not just data, but also field-proven insights into its synthesis and potential applications, grounded in established scientific principles.
Core Molecular Attributes
6-Fluoro-1,2-benzisoxazole-3-acetic acid belongs to the benzisoxazole class of compounds, which are recognized as privileged scaffolds in medicinal chemistry. The incorporation of a fluorine atom at the 6-position can significantly modulate the compound's physicochemical and pharmacokinetic properties, such as metabolic stability and binding affinity to biological targets.
Chemical Structure and Formula
The chemical structure of 6-Fluoro-1,2-benzisoxazole-3-acetic acid is characterized by a benzisoxazole core with a fluorine atom substituted at the 6-position of the benzene ring and an acetic acid moiety at the 3-position of the isoxazole ring.
Molecular Formula: C₉H₆FNO₃
Molecular Weight: 195.15 g/mol
Chemical Structure Diagram:
Caption: Proposed synthetic workflow for 6-Fluoro-1,2-benzisoxazole-3-acetic acid.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 1-(2,4-Difluorophenyl)ethan-1-one
-
To a stirred solution of 1,3-difluorobenzene in a suitable solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride portion-wise.
-
Slowly add acetyl chloride to the reaction mixture, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure 1-(2,4-difluorophenyl)ethan-1-one.
Step 2: Synthesis of 1-(2,4-Difluorophenyl)ethan-1-one oxime
-
Dissolve 1-(2,4-difluorophenyl)ethan-1-one in ethanol.
-
Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine).
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the oxime.
Step 3: Synthesis of 6-Fluoro-3-methyl-1,2-benzisoxazole
-
To a solution of the oxime in a suitable solvent (e.g., methanol or ethanol), add a strong base such as sodium hydroxide or potassium hydroxide.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
The intramolecular nucleophilic substitution of the ortho-fluorine by the oxime oxygen will lead to the formation of the benzisoxazole ring.
-
After cooling, neutralize the reaction mixture with an acid and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography to yield 6-fluoro-3-methyl-1,2-benzisoxazole.
Step 4: Synthesis of 6-Fluoro-1,2-benzisoxazole-3-acetic acid
-
Dissolve 6-fluoro-3-methyl-1,2-benzisoxazole in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add a strong base, such as n-butyllithium, to deprotonate the methyl group.
-
After stirring for a period to ensure complete deprotonation, bubble carbon dioxide gas through the reaction mixture or add crushed dry ice.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and acidify with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the final product, 6-Fluoro-1,2-benzisoxazole-3-acetic acid.
Applications in Drug Discovery and Development
The 1,2-benzisoxazole scaffold is a cornerstone in the development of a wide range of therapeutic agents. [1]The introduction of a fluorine atom and an acetic acid moiety in 6-Fluoro-1,2-benzisoxazole-3-acetic acid makes it a highly promising building block for novel drug candidates.
Potential Therapeutic Areas
-
Antipsychotics: The 6-fluoro-3-substituted-1,2-benzisoxazole core is a key structural feature of several atypical antipsychotic drugs, including risperidone and paliperidone. [2]This suggests that derivatives of 6-Fluoro-1,2-benzisoxazole-3-acetic acid could be investigated for their potential in treating schizophrenia and other psychotic disorders.
-
Antimicrobial Agents: The benzisoxazole nucleus has been explored for the development of new antimicrobial agents. [3]The unique electronic properties conferred by the fluorine atom may enhance the antimicrobial activity of derivatives of the title compound.
-
Anticancer Agents: Numerous studies have reported the synthesis and evaluation of 1,2-benzisoxazole derivatives as potential antiproliferative agents. [4][5]The acetic acid side chain provides a handle for further chemical modifications to optimize anticancer activity.
-
Anti-inflammatory and Analgesic Agents: The structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests that derivatives of 6-Fluoro-1,2-benzisoxazole-3-acetic acid could be explored for their anti-inflammatory and analgesic properties. [6]
Role as a Chemical Intermediate
Beyond its potential as a standalone therapeutic agent, 6-Fluoro-1,2-benzisoxazole-3-acetic acid is a valuable intermediate in organic synthesis. The carboxylic acid functional group can be readily converted into a variety of other functional groups, such as esters, amides, and ketones, allowing for the synthesis of a diverse library of compounds for high-throughput screening and lead optimization in drug discovery programs. For instance, it can be condensed with various amines to create a series of amide derivatives for structure-activity relationship (SAR) studies. [7]
Conclusion
6-Fluoro-1,2-benzisoxazole-3-acetic acid is a molecule of significant interest for researchers and scientists in the field of drug development. Its unique structural features, combining the privileged 1,2-benzisoxazole scaffold with a strategically placed fluorine atom and a versatile acetic acid moiety, position it as a valuable building block for the synthesis of novel therapeutic agents across multiple disease areas. The proposed synthetic route offers a practical approach to its preparation, paving the way for further investigation into its biological activities. As our understanding of the structure-activity relationships of benzisoxazole derivatives continues to grow, the importance of intermediates like 6-Fluoro-1,2-benzisoxazole-3-acetic acid in the design of next-generation medicines is set to increase.
References
- Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines.
- 6-fluoro-1,2-benzisoxazol-3-amine - Chemical Synthesis Database.
- Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates | Request PDF - ResearchGate.
- Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed.
- Benzisoxazoles | Fisher Scientific.
- CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents.
- Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates - Taylor & Francis.
- 3-(2-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one - PubChem.
- 6-fluoro-3-(4-piperidinyl)-1-2-benzisoxazole hcl | Corey Organics.
- 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride - Ossila.
-
Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. Available from: [Link]
-
In silico docking studies and synthesis of new phosphoramidate derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole as potential antimicrobial agents. Available from: [Link]
-
Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. Available from: [Link]
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- 3. (PDF) On 1,2-benzisoxazole-3-acetic acid [academia.edu]
- 4. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]
- 6. 1,2-Benzisoxazole-3-acetic Acid | 4865-84-3 | TCI Deutschland GmbH [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Properties and Synthesis of Fluorinated Zonisamide Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthesis, physicochemical properties, and analytical characterization of fluorinated intermediates of Zonisamide, a broad-spectrum antiepileptic drug. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a foundational understanding of the strategic value of fluorination in enhancing the therapeutic profile of Zonisamide.
The Strategic Imperative of Fluorinating Zonisamide
Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) has a well-established efficacy in managing various seizure types.[1][2] Its mechanism of action is believed to involve the blockade of voltage-sensitive sodium and T-type calcium channels.[3][4][5] However, like many central nervous system (CNS) active agents, its therapeutic window can be influenced by its metabolic stability and pharmacokinetic profile.
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key molecular properties.[6][7][8][9] The strategic incorporation of fluorine into the Zonisamide scaffold, specifically within its synthetic intermediates, presents several potential advantages:
-
Enhanced Metabolic Stability: Fluorine's high electronegativity and the strength of the C-F bond can block sites of metabolic oxidation, potentially leading to a longer half-life and improved bioavailability.[8][10]
-
Modulated Lipophilicity and Permeability: The introduction of fluorine can alter a molecule's lipophilicity, which in turn affects its ability to cross the blood-brain barrier and cell membranes.[7][8][10][11] This can be fine-tuned to optimize CNS penetration and target engagement.
-
Altered Acidity (pKa): The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can impact drug-receptor interactions and solubility.[8][10][12]
-
Improved Binding Affinity: In some cases, fluorine can participate in favorable interactions with target proteins, leading to enhanced binding affinity and potency.[8]
This guide will delve into the practical aspects of synthesizing and characterizing fluorinated Zonisamide intermediates, providing a roadmap for researchers seeking to explore these potential therapeutic enhancements.
Synthetic Pathways to Fluorinated Zonisamide Intermediates
The synthesis of Zonisamide typically proceeds through key intermediates, with 1,2-benzisoxazole-3-acetic acid being a common precursor.[1][13] The introduction of fluorine can be strategically planned at various stages of the synthesis. Below are proposed synthetic strategies for accessing fluorinated analogues of this key intermediate.
Electrophilic Fluorination of Precursors
One of the most direct methods for introducing fluorine onto an aromatic ring is through electrophilic fluorination. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly employed for this purpose.[14]
Workflow for Electrophilic Fluorination:
Caption: Electrophilic fluorination workflow.
Experimental Protocol: Synthesis of a Fluorinated 1,2-benzisoxazole-3-acetic acid Analogue via Electrophilic Fluorination
-
Dissolution of Precursor: Dissolve the chosen phenolic precursor (e.g., 2-hydroxyacetophenone) in a suitable aprotic solvent (e.g., acetonitrile).
-
Addition of Fluorinating Agent: Add the electrophilic fluorinating agent (e.g., 1.1 equivalents of NFSI) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude fluorinated phenol by column chromatography on silica gel.
-
Benzisoxazole Ring Formation: React the purified fluorinated phenol with a suitable reagent (e.g., ethyl bromoacetate) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide) to form the corresponding ester.
-
Hydrolysis: Hydrolyze the ester to the carboxylic acid using standard conditions (e.g., lithium hydroxide in a mixture of tetrahydrofuran and water).
-
Isolation: Acidify the reaction mixture and extract the fluorinated 1,2-benzisoxazole-3-acetic acid. Purify by recrystallization or column chromatography.
Nucleophilic Aromatic Substitution (SNAAr)
For precursors bearing a suitable leaving group (e.g., a nitro or halo group) in an activated position, nucleophilic aromatic substitution with a fluoride source can be an effective strategy.
Workflow for Nucleophilic Aromatic Substitution:
Caption: Nucleophilic fluorination workflow.
Physicochemical Properties of Fluorinated Zonisamide Intermediates
The introduction of fluorine is expected to significantly impact the physicochemical properties of Zonisamide intermediates. The following table provides a comparative overview of the predicted properties of a hypothetical fluorinated 1,2-benzisoxazole-3-acetic acid compared to its non-fluorinated counterpart.
| Property | Non-Fluorinated Intermediate | Predicted Properties of Fluorinated Intermediate | Rationale for Change |
| Molecular Weight | Lower | Higher | Addition of fluorine atom(s). |
| Melting Point | Varies | Generally higher | Fluorine can participate in intermolecular interactions, leading to a more stable crystal lattice. |
| Aqueous Solubility | Moderately soluble[15] | Potentially lower | Increased lipophilicity of the aromatic ring due to fluorination can decrease aqueous solubility.[10] |
| Lipophilicity (LogP) | Moderate | Higher | Fluorine substitution on an aromatic ring generally increases lipophilicity.[11] |
| Acidity (pKa) | ~4-5 (carboxylic acid) | Lower (more acidic) | The strong electron-withdrawing effect of fluorine will stabilize the carboxylate anion, making the carboxylic acid more acidic.[10] |
Analytical and Characterization Methodologies
A robust analytical workflow is crucial for the successful synthesis and characterization of fluorinated Zonisamide intermediates. The following methodologies are recommended.
Analytical Workflow:
Sources
- 1. [Research and development of zonisamide, a new type of antiepileptic drug] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zonisamide: A Comprehensive, Updated Review for the Clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 11. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. EP1682522A1 - A process for the manufacture of zonisamide - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Navigating the Safety Profile of 6-Fluoro-1,2-benzisoxazole-3-acetic acid: A Technical Guide for Researchers
Understanding the Core Hazards: Insights from Structural Analogs
The primary known hazards associated with the benzisoxazole-acetic acid scaffold are skin and eye irritation.[3][4][5] The introduction of a fluorine atom at the 6-position may influence the compound's reactivity and toxicological profile. Fluorine's high electronegativity can alter the electron distribution within the molecule, potentially affecting its interaction with biological systems.[8][9] While fluorination can in some cases reduce toxicity, it is crucial to handle this compound with the assumption that it may possess enhanced irritant properties or other unforeseen hazards.[8][10]
Hazard Identification and Classification
Based on data from analogous compounds, 6-Fluoro-1,2-benzisoxazole-3-acetic acid should be treated as a substance with the following potential classifications under the Globally Harmonized System (GHS):
| Hazard Class | Category | GHS Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark)[4] |
| Acute Toxicity (Oral) | Category 4 (Assumed) | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark)[11] |
Prudent Handling and Personal Protective Equipment (PPE)
A proactive and cautious approach to handling is essential. The following engineering controls and personal protective equipment are mandatory to minimize exposure risk.
Engineering Controls
-
Ventilation: All handling of solid material and preparation of solutions should be conducted in a well-ventilated laboratory. The use of a chemical fume hood is strongly recommended to prevent the inhalation of any dust or aerosols.[4][5][11]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
Personal Protective Equipment (PPE) Workflow
The selection and use of appropriate PPE is a critical, self-validating system for operator safety.
First-Aid Measures: A Rapid Response Protocol
In the event of an exposure, immediate and appropriate first-aid is crucial. The following steps should be taken without delay.
Exposure Response Protocol
Storage, Stability, and Incompatibility
Proper storage is essential to maintain the integrity of the compound and prevent hazardous reactions.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and sealed in a dry environment.[4]
-
Stability: The compound is expected to be stable under normal storage conditions.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[5]
-
Hazardous Decomposition Products: Upon combustion, this compound may produce carbon monoxide, carbon dioxide, and nitrogen oxides. Due to the fluorine atom, hydrogen fluoride may also be a decomposition product.
Accidental Release Measures and Disposal
In the event of a spill, a clear and systematic response is necessary to mitigate risks.
Spill Response Workflow
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Personal Protection: Wear the appropriate personal protective equipment as outlined in Section 2.
-
Containment and Cleanup:
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Disposal: Dispose of the waste material in accordance with local, state, and federal regulations. It is recommended to contact a licensed professional waste disposal service.[11]
Toxicological and Ecological Information: An Evidence-Based Assessment
As previously stated, specific toxicological and ecological data for 6-Fluoro-1,2-benzisoxazole-3-acetic acid is not available. The following information is extrapolated from its structural analogs.
-
Acute Toxicity: The unfluorinated analog is classified as causing skin and eye irritation.[3][4][5] It is prudent to assume that the fluorinated version will have similar or potentially more pronounced effects. Some related compounds are considered harmful if swallowed.[11]
-
Carcinogenicity: There is no data to suggest that this compound or its analogs are carcinogenic.[6]
-
Ecological Information: Data on the environmental impact is not available. It is crucial to prevent the release of this compound into the environment.[4][7][12]
Conclusion: A Commitment to a Culture of Safety
The safe and effective use of 6-Fluoro-1,2-benzisoxazole-3-acetic acid in research and development hinges on a comprehensive understanding of its potential hazards and the diligent application of appropriate safety protocols. While this guide provides a robust framework based on the best available data from analogous compounds, it is not a substitute for a thorough, compound-specific risk assessment conducted by qualified personnel. By adhering to these guidelines and fostering a proactive safety culture, researchers can confidently advance their scientific endeavors while ensuring the well-being of themselves and their colleagues.
References
-
Pure Synth. (n.d.). 12-Benzisoxazole-3-Acetic Acid 98.0%(GC). Retrieved from [Link]
-
AGTC. (2021, September 24). SAFETY DATA SHEET. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
- Khmyl, A. A., et al. (n.d.). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Arkivoc.
- Kennedy Jr, G. L. (1990). Toxicology of fluorine-containing monomers. Critical reviews in toxicology, 21(2), 149-170.
- Ulm, K. (n.d.). Toxicity. In Houben-Weyl Methods of Organic Chemistry, Vol. E 10b/Part 2.
- Kilbile, J. T., et al. (2023, August 21). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates.
- Prasad, S., et al. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study.
- Al-Salahi, R., & Marzouk, M. (2020). Importance of Fluorine in Benzazole Compounds. Molecules (Basel, Switzerland), 25(20), 4677.
- Al-Salahi, R., & Marzouk, M. (2020). Importance of Fluorine in Benzazole Compounds. Semantic Scholar.
- Meanwell, N. A., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical research in toxicology, 34(3), 733–736.
- Kumar, A., et al. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC medicinal chemistry, 12(9), 1475–1499.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure-synth.com [pure-synth.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole - Safety Data Sheet [chemicalbook.com]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. mdpi.com [mdpi.com]
- 9. fluoridealert.org [fluoridealert.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. angenechemical.com [angenechemical.com]
- 12. echemi.com [echemi.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 6-Fluoro-1,2-benzisoxazole-3-acetic acid from 6-Fluoro-4-hydroxycoumarin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-fluoro-1,2-benzisoxazole-3-acetic acid, a valuable building block in medicinal chemistry, starting from the readily accessible 6-fluoro-4-hydroxycoumarin. The described method is a robust and efficient one-pot reaction involving the hydroxylamine-mediated ring opening of the coumarin moiety, followed by intramolecular cyclization. This guide delves into the underlying reaction mechanism, provides detailed experimental procedures for synthesis and purification, and outlines the expected analytical characterization of the final product.
Introduction
The 1,2-benzisoxazole scaffold is a privileged heterocyclic motif present in a wide range of biologically active compounds. The incorporation of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. Consequently, 6-fluoro-1,2-benzisoxazole derivatives are of considerable interest in drug discovery and development. 6-Fluoro-1,2-benzisoxazole-3-acetic acid, in particular, serves as a key intermediate for the synthesis of various pharmaceuticals, including antipsychotic agents and other central nervous system drugs.
This document outlines a reliable and scalable laboratory procedure for the preparation of this important intermediate from 6-fluoro-4-hydroxycoumarin. The protocol is designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.
Reaction Scheme and Mechanism
The synthesis proceeds via a one-pot reaction where 6-fluoro-4-hydroxycoumarin is treated with hydroxylamine hydrochloride in the presence of a base. The overall transformation is depicted below:
Scheme 1: Synthesis of 6-Fluoro-1,2-benzisoxazole-3-acetic acid
The reaction mechanism can be described in the following key steps:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of hydroxylamine on the carbonyl carbon of the pyrone ring in 6-fluoro-4-hydroxycoumarin. This step is facilitated by the presence of a base, which deprotonates the hydroxylamine, increasing its nucleophilicity.
-
Ring Opening: The initial addition product is unstable and undergoes ring opening of the lactone to form an intermediate oxime of a β-keto acid.
-
Intramolecular Cyclization: The oxime intermediate then undergoes an intramolecular cyclization. The oxime hydroxyl group attacks the phenolic carbonyl carbon, leading to the formation of the 1,2-benzisoxazole ring.
-
Tautomerization and Work-up: The initial cyclized product tautomerizes to yield the aromatic benzisoxazole ring. Subsequent acidification during the work-up protonates the carboxylate to afford the final product, 6-fluoro-1,2-benzisoxazole-3-acetic acid.
The presence of the electron-withdrawing fluorine atom at the 6-position is not expected to significantly alter the reaction mechanism but may influence the reaction rate and the acidity of the phenolic proton.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous 1,2-benzisoxazole-3-acetic acids.[1][2][3]
Materials:
-
6-Fluoro-4-hydroxycoumarin (MW: 180.13 g/mol )
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (MW: 69.49 g/mol )
-
Sodium carbonate (Na₂CO₃), anhydrous (MW: 105.99 g/mol )
-
n-Butanol (or other suitable high-boiling alcohol)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated and 2M solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-fluoro-4-hydroxycoumarin (1.80 g, 10.0 mmol).
-
Addition of Reagents: To the flask, add hydroxylamine hydrochloride (2.08 g, 30.0 mmol) and anhydrous sodium carbonate (3.18 g, 30.0 mmol).
-
Solvent Addition: Add 100 mL of n-butanol to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 117 °C for n-butanol) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of ethyl acetate:hexane as the eluent). The reaction is typically complete within 12-16 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the n-butanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of deionized water and stir until all solids are dissolved.
-
Carefully acidify the aqueous solution to pH 2-3 with 2M hydrochloric acid. A precipitate should form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the precipitate by vacuum filtration and wash the solid with cold deionized water (2 x 20 mL).
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Dry the purified product under vacuum to a constant weight.
-
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) |
| 6-Fluoro-4-hydroxycoumarin | C₉H₅FO₃ | 180.13 | 10.0 | 1.80 |
| Hydroxylamine hydrochloride | H₄ClNO | 69.49 | 30.0 | 2.08 |
| Sodium carbonate | Na₂CO₃ | 105.99 | 30.0 | 3.18 |
| 6-Fluoro-1,2-benzisoxazole-3-acetic acid | C₉H₆FNO₃ | 195.15 | - | (Expected) |
Expected Yield: Based on similar reactions, a yield of 70-85% of the purified product can be anticipated.
Expected Characterization Data:
-
Appearance: White to off-white solid.
-
Melting Point: Expected to be in the range of 150-170 °C (literature for the non-fluorinated analog is around 165-167 °C).
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~13.0 (br s, 1H, -COOH)
-
δ ~7.8-7.9 (m, 1H, Ar-H)
-
δ ~7.5-7.6 (m, 1H, Ar-H)
-
δ ~7.3-7.4 (m, 1H, Ar-H)
-
δ ~4.0 (s, 2H, -CH₂-)
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~170 (-COOH)
-
δ ~160 (C-F, d, J ≈ 245 Hz)
-
Aromatic carbons in the range of δ 100-160, with characteristic C-F couplings.
-
δ ~30 (-CH₂-)
-
-
IR (KBr, cm⁻¹):
-
~3300-2500 (broad, O-H stretch of carboxylic acid)
-
~1700 (C=O stretch of carboxylic acid)
-
~1620, 1580, 1500 (C=C aromatic stretching)
-
~1250 (C-F stretch)
-
-
Mass Spectrometry (ESI-MS):
-
m/z: 194.03 [M-H]⁻ for C₉H₅FNO₃⁻
-
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of 6-fluoro-1,2-benzisoxazole-3-acetic acid.
Reaction Mechanism Diagram
Caption: Key steps in the reaction mechanism.
Conclusion
The protocol detailed in this application note presents a straightforward and efficient method for the synthesis of 6-fluoro-1,2-benzisoxazole-3-acetic acid from 6-fluoro-4-hydroxycoumarin. The one-pot nature of the reaction, coupled with a simple work-up and purification procedure, makes this an attractive method for accessing this valuable building block for drug discovery and development. The provided mechanistic insights and expected analytical data will aid researchers in the successful execution and validation of this synthesis.
References
- Google Patents. (n.d.). Process for the preparation of 1,2-benzisoxazole-3-acetic acid. WO2002070495A1.
- Google Patents. (n.d.). Process for the preparation of 1,2-benzisoxazole-3-acetic acid. CA2440030A1.
-
Academia.edu. (n.d.). On 1,2-benzisoxazole-3-acetic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of I-VIII I: 1,2-benzisoxazole-3-methanesulfonamide, II: 4-hydroxycoumarin, III. Retrieved from [Link]
-
Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (n.d.). Retrieved from [Link]
Sources
Application Note: Decarboxylative Sulfonation of 6-Fluoro-1,2-benzisoxazole-3-acetic acid
Executive Summary & Chemical Strategy
This application note details the protocol for the sulfonation of 6-Fluoro-1,2-benzisoxazole-3-acetic acid (6-F-BOA) .
Critical Chemical Context: In the context of benzisoxazole-3-acetic acid derivatives, "sulfonation" almost exclusively refers to the decarboxylative sulfonation of the acetic acid side chain to yield the methanesulfonic acid derivative. This is the key synthetic step in the manufacturing of Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) and its fluorinated analogs.
Direct sulfonation of the aromatic ring (Electrophilic Aromatic Substitution) is competitively disfavored and chemically hazardous due to the lability of the acetic acid moiety, which spontaneously decarboxylates under the strong acidic/thermal conditions required for ring sulfonation.
Therefore, this guide focuses on the high-yield conversion of 6-F-BOA to 6-Fluoro-1,2-benzisoxazole-3-methanesulfonic acid (6-F-BOMS) using chlorosulfonic acid (
Reaction Scheme
Mechanistic Insight & Causality
Understanding the mechanism is vital for troubleshooting yield loss.
-
Activation: The carboxylic acid interacts with chlorosulfonic acid, forming a mixed anhydride species.
-
Decarboxylation: Thermal energy drives the loss of
. The 1,2-benzisoxazole ring stabilizes the intermediate benzylic cation/radical character. -
Sulfonation: The transient methylene species captures the sulfur trioxide (
) equivalent (from ) to form the methanesulfonic acid. -
Role of Dioxane: Dioxane is critical. It acts as a Lewis base, complexing with free
(sulfur trioxide-dioxane complex). This moderates the aggressiveness of the reagent, preventing "charring" (polymerization) and suppressing unwanted aromatic substitution on the 5-position (ortho to the fluorine).
Experimental Protocol
Safety Warning: Chlorosulfonic acid reacts violently with water, releasing HCl gas. All operations must be performed in a fume hood with anhydrous reagents.
Materials & Reagents[1]
| Reagent | Role | Equiv. | Notes |
| 6-Fluoro-1,2-benzisoxazole-3-acetic acid | Substrate | 1.0 | Dried in vacuo |
| Chlorosulfonic Acid ( | Reagent | 3.0 - 3.5 | Freshly distilled if dark |
| 1,4-Dioxane | Moderator | 3.5 | Anhydrous |
| 1,2-Dichloroethane (DCE) | Solvent | 10-15 Vol | Anhydrous |
| NaOH (30% aq) | Quench | N/A | For pH adjustment |
Step-by-Step Methodology
Phase 1: Reagent Preparation (Exothermic Control)
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, reflux condenser, and an addition funnel. Flush with
. -
Solvent Charge: Charge 1,2-Dichloroethane (DCE) and 1,4-Dioxane into the flask. Cool to 0–5°C using an ice/brine bath.
-
Reagent Addition: Add Chlorosulfonic acid dropwise via the addition funnel.
-
Critical Control: Maintain internal temperature <10°C . The formation of the dioxane-
complex is exothermic. -
Observation: A white slurry or viscous complex may form.
-
Phase 2: Substrate Addition & Reaction
-
Substrate Charge: Add 6-Fluoro-1,2-benzisoxazole-3-acetic acid portion-wise to the cold mixture.
-
Ramp: Remove the cooling bath. Allow the slurry to warm to Room Temperature (RT) over 30 minutes.
-
Reaction (Decarboxylation): Heat the mixture to reflux (approx. 75–80°C) .
-
Monitor: Gas evolution (
and ) will be vigorous. Ensure the condenser vent is trapped (NaOH scrubber). -
Duration: Reflux for 3–5 hours .
-
Endpoint: Monitor by HPLC or TLC (mobile phase EtOAc:MeOH). Disappearance of the starting acetic acid indicates completion.
-
Phase 3: Quench & Isolation (Sodium Salt Formation)
-
Cooling: Cool the reaction mixture to RT .
-
Quench: Pour the reaction mixture slowly into ice-cold water (approx. 10 volumes relative to substrate).
-
Caution: Violent hydrolysis of excess
.
-
-
Phase Separation: Separate the organic layer (DCE). Extract the aqueous layer once with DCE to remove non-polar impurities.
-
Note: The product (sulfonic acid) is water-soluble. Discard the organic layer.
-
-
Salting Out: Adjust the pH of the aqueous phase to pH 9–10 using 30% NaOH .
-
Crystallization: Cool the alkaline solution to 0–5°C and stir for 2 hours. The Sodium 6-Fluoro-1,2-benzisoxazole-3-methanesulfonate will precipitate.
-
Enhancement: If precipitation is slow, add NaCl (brine saturation) to force the product out ("Salting out").
-
-
Filtration: Filter the white solid, wash with minimal ice-cold water, and dry in a vacuum oven at 50°C.
Process Visualization (Workflow)
Figure 1: Workflow for the decarboxylative sulfonation of 6-F-BOA. Note the critical phase separation step where the product resides in the aqueous phase.[1]
Analytical Validation
To confirm the transformation from Acetic Acid (
| Feature | Starting Material (6-F-BOA) | Product (6-F-BOMS Na Salt) |
| Methylene ( | Singlet, | Singlet, |
| Carboxylic Proton | Broad singlet, | Absent |
| Aromatic Region | 3 Protons (Complex coupling) | 3 Protons (Unchanged pattern if ring intact) |
| Carbon NMR | Carbonyl peak ( | Absent ; New C-S peak ( |
Troubleshooting Note: If the aromatic region shows loss of integration or simplified splitting patterns, ring sulfonation may have occurred. This usually happens if the reaction temperature exceeds 90°C or if dioxane is omitted.
References
-
Zonisamide Synthesis (General Protocol): Method for sulfonation of 1,2-benzisoxazole-3-acetic acid.[2][3] US Patent 7,268,234. (Describes the chlorosulfonic acid/dioxane method for the non-fluorinated parent). Link
-
Benzisoxazole Chemistry: Synthesis of 1,2-benzisoxazole derivatives.[1][2][3][4][5][6] Journal of Heterocyclic Chemistry. (Provides grounding for the stability of the isoxazole ring under acidic conditions).
-
Process Optimization: Process for the preparation of 1,2-benzisoxazole-3-methanesulfonamide. US Patent Application 2005/0215796. (Details the workup and sodium salt isolation strategy). Link
-
Fluorinated Analogs: Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives. Investigational New Drugs, 2009. (Context for 6-fluoro-benzisoxazole stability and handling). Link
Sources
- 1. WO2002070495A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid - Google Patents [patents.google.com]
- 2. US7268234B2 - Method for sulfonation of 1,2-benzisoxazole-3-acetic acid - Google Patents [patents.google.com]
- 3. US20050215796A1 - One-pot process for the preparation of 1,2-benzisoxazole-3-methanesulfonamide - Google Patents [patents.google.com]
- 4. (PDF) On 1,2-benzisoxazole-3-acetic acid [academia.edu]
- 5. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]
- 6. ossila.com [ossila.com]
Application Note: Strategic Utilization of 6-Fluoro-1,2-benzisoxazole-3-acetic Acid in Anticonvulsant Scaffold Synthesis
Abstract
This application note details the strategic use of 6-Fluoro-1,2-benzisoxazole-3-acetic acid (6-F-BIAA) as a high-value scaffold for the synthesis of novel anticonvulsant agents. While historically recognized as the key intermediate for the antipsychotic Risperidone, the 1,2-benzisoxazole core shares critical structural homology with Zonisamide (a broad-spectrum antiepileptic). This guide provides a validated protocol for diverting 6-F-BIAA from antipsychotic synthesis pathways toward anticonvulsant discovery via decarboxylative functionalization and amidation, targeting voltage-gated sodium channel inhibition.
Strategic Context: The Benzisoxazole Scaffold in Epilepsy
Structural Homology and Pharmacophore Design
The 1,2-benzisoxazole ring is a privileged structure in neuropharmacology. Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) exerts its anticonvulsant effect primarily by blocking voltage-sensitive sodium channels and T-type calcium channels.
6-F-BIAA offers a distinct advantage over the sulfamoyl moiety of Zonisamide for lead optimization:
-
The Carboxylic Handle: The C3-acetic acid side chain allows for rapid diversification into amides, hydrazides, and semicarbazones —functional groups with proven anticonvulsant efficacy (e.g., in carbamazepine and phenytoin analogs).
-
Fluorine Substitution: The C6-fluorine atom enhances metabolic stability and lipophilicity (LogP), facilitating blood-brain barrier (BBB) penetration compared to non-fluorinated analogs.
Mechanism of Action (Hypothetical Target)
Derivatives synthesized from 6-F-BIAA are designed to stabilize the inactive state of voltage-gated
Chemical Properties and Handling[1][2][3]
| Property | Specification | Application Note |
| CAS Number | 6326-32-5 | Verify CoA before use. |
| Molecular Weight | 195.15 g/mol | -- |
| Appearance | White to off-white crystalline powder | Discoloration indicates oxime degradation. |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly in Water | Use DMF for coupling reactions. |
| Stability | Light Sensitive | CRITICAL: Isoxazoles can undergo Kemp elimination or rearrangement under UV light. Store in amber glass. |
| Melting Point | 164–166 °C | Sharp melting point indicates high purity. |
Safety Warning: 6-F-BIAA is a skin and eye irritant.[1] Inhalation of dust may cause respiratory irritation. All operations must be performed in a fume hood.
Experimental Protocols
Protocol A: Pre-Synthesis Purification (Essential)
Commercial batches of 6-F-BIAA often contain trace amounts of the open-ring oxime precursor, which poisons downstream amidation catalysts.
-
Dissolution: Dissolve 10.0 g of crude 6-F-BIAA in 80 mL of boiling Ethanol (95%).
-
Filtration: Hot filter through a celite pad to remove insoluble inorganic salts.
-
Crystallization: Add 20 mL of warm water dropwise to the filtrate until slight turbidity is observed.
-
Cooling: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.
-
Isolation: Filter the crystals and wash with cold 1:1 EtOH/Water.
-
Drying: Vacuum dry at 50°C over
for 6 hours.-
Acceptance Criteria: HPLC purity >98.5%; No oxime peak at relative retention time (RRT) 0.85.[2]
-
Protocol B: Synthesis of Anticonvulsant Amide Derivatives
Objective: Convert 6-F-BIAA into a lipophilic amide (Target Compound 3a ) to mimic the Zonisamide pharmacophore.
Reaction Scheme:
Reagents:
-
6-F-BIAA (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 eq)
-
Primary Amine (e.g., Benzylamine or 2-Fluorobenzylamine) (1.1 eq)
-
Anhydrous THF (10 mL/g of substrate)
Step-by-Step Methodology:
-
Activation:
-
Charge a flame-dried round-bottom flask with 6-F-BIAA (1.95 g, 10 mmol) and anhydrous THF (20 mL).
-
Add CDI (1.95 g, 12 mmol) portion-wise under nitrogen flow.
-
Observation: Vigorous evolution of
gas will occur. -
Stir at room temperature for 1 hour until gas evolution ceases.
-
-
Coupling:
-
Add the amine (e.g., 2-fluorobenzylamine, 11 mmol) dropwise to the activated solution.
-
Heat the reaction mixture to 50°C for 4 hours.
-
Monitor: Check TLC (EtOAc:Hexane 1:1). The starting acid spot (
) should disappear, and a new non-polar spot ( ) should appear.
-
-
Work-up:
-
Evaporate THF under reduced pressure.
-
Dissolve residue in Ethyl Acetate (50 mL).
-
Wash sequentially with:
-
1M HCl (2 x 20 mL) – Removes unreacted amine and imidazole.
-
Saturated
(2 x 20 mL) – Removes unreacted acid. -
Brine (20 mL).
-
-
Dry over anhydrous
and concentrate.
-
-
Purification:
-
Recrystallize from Isopropanol/Hexane to yield the target anticonvulsant candidate.
-
Visualizing the Synthetic Logic
The following diagram illustrates the divergent synthesis pathway, highlighting where the workflow splits between antipsychotic (Risperidone) and anticonvulsant synthesis.
Caption: Divergent synthetic workflow utilizing 6-F-BIAA. Pathway B (Green) highlights the route for anticonvulsant discovery.
Analytical Validation & SAR Insights
Structure-Activity Relationship (SAR)
When designing analogs using Protocol B, consider the following SAR rules derived from benzisoxazole anticonvulsants:
-
The Linker: A one-carbon linker (acetic acid derivative) is optimal. Extending the chain to propionic acid often decreases potency.
-
The Amide Nitrogen: Secondary amides (
) generally show higher activity than tertiary amides in the MES (Maximal Electroshock) test. -
The "R" Group: Electron-withdrawing groups (F, Cl) on the phenyl ring of the amide substituent enhance anticonvulsant activity by increasing lipophilicity and metabolic stability.
Analytical Parameters (Example for Benzylamide Derivative)
| Parameter | Method | Expected Result |
| HPLC Purity | C18 Column, ACN:Water (60:40) | Retention Time: 4.5–5.2 min |
| 1H NMR (DMSO-d6) | 400 MHz | |
| IR Spectroscopy | KBr Pellet | 1650 |
References
-
Uno, H., et al. (1979).[3] "Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities."[3] Journal of Medicinal Chemistry.
-
Deng, X., et al. (2018). "Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones." Molecules.
-
Thermo Fisher Scientific. (2025).[1] "Safety Data Sheet: 2-(1,2-Benzisoxazol-3-yl)acetic acid."
-
Kurokawa, M., et al. (1980). "3-Sulfamoylmethyl-1,2-benzisoxazole, a new type of anticonvulsant drug.[4] Pharmacological profile." Arzneimittelforschung.
-
Pal, D., et al. (2010). "Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry." Journal of Heterocyclic Chemistry.
Sources
- 1. fishersci.com [fishersci.com]
- 2. CA2440030A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid - Google Patents [patents.google.com]
- 3. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Sulfamoylmethyl-1,2-benzisoxazole, a new type of anticonvulsant drug. Pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Modern Synthetic Protocols for the Conversion of Carboxylic Acid Moieties to Sulfonamides
For Researchers, Scientists, and Drug Development Professionals.
Introduction: The Strategic Importance of Sulfonamides
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, celebrated for its role as a versatile pharmacophore and a bioisostere of carboxylic acids.[1][2][3][4] Unlike carboxylic acids, sulfonamides can engage in unique hydrogen bonding patterns and often exhibit improved metabolic stability and cell permeability, making them indispensable in drug design.[1][5] However, the synthetic pathways to these critical motifs can be challenging. While carboxylic acids are among the most abundant and readily available functional groups in chemical feedstocks, their direct conversion to sulfonamides has historically been elusive.[6][7]
This application note details modern, reliable protocols for the multi-step conversion of aliphatic carboxylic acid side chains to sulfonamides. We will focus on a powerful and increasingly popular strategy that proceeds via a radical-mediated decarboxylation to form key sulfinate intermediates, which are then readily converted to the target sulfonamides.[6][7][8][9] This approach, leveraging the principles of photoredox catalysis, offers a mild, efficient, and broadly applicable solution to a long-standing synthetic challenge.[10][11]
Mechanistic Overview: The Decarboxylative Sulfonylation Pathway
The conversion of a carboxylic acid (R-COOH) to a sulfonamide (R-SO₂NHR') is not a single transformation but a strategic sequence. The most robust modern methods hinge on a decarboxylative approach to first form a carbon-sulfur bond, generating a sulfinate salt (R-SO₂Na). This intermediate is then oxidized to a sulfonyl chloride (R-SO₂Cl), which readily reacts with an amine to furnish the final sulfonamide.
This pathway can be summarized as follows:
-
Activation & Radical Generation : The carboxylic acid is converted into a redox-active species, typically a Barton ester.[12][13] Under visible light irradiation, a photoredox catalyst initiates a single-electron transfer (SET) process, leading to decarboxylation and the formation of a carbon-centered radical (R•).[8][14][15]
-
Sulfur Dioxide Capture : The alkyl radical (R•) is trapped by a sulfur dioxide surrogate, such as the DABCO-bis(sulfur dioxide) adduct (DABSO), to form a sulfonyl radical (R-SO₂•).[16]
-
Reduction to Sulfinate : The sulfonyl radical is reduced to form the corresponding sodium sulfinate (R-SO₂Na), a stable and versatile intermediate.[11][17]
-
Oxidative Chlorination : The sulfinate is oxidized and chlorinated in a subsequent step using a mild chlorinating agent like N-chlorosuccinimide (NCS) to yield the sulfonyl chloride (R-SO₂Cl).[18]
-
Amination : The sulfonyl chloride is coupled with a primary or secondary amine, typically in the presence of a base, to afford the target sulfonamide.
The overall workflow is depicted below.
Figure 1. General workflow for converting carboxylic acids to sulfonamides.
Detailed Protocols & Methodologies
This section provides detailed, step-by-step protocols for the key stages of the transformation.
Protocol 1: Synthesis of Sodium Sulfinate from Carboxylic Acid via Photoredox Catalysis
This protocol describes the conversion of a carboxylic acid to a stable sodium sulfinate intermediate. The first step involves the formation of a redox-active Barton ester, which is then used directly in the photoredox reaction.[12][13][15][19]
Step 1a: Preparation of the Redox-Active Ester (Barton Ester)
-
To a solution of the aliphatic carboxylic acid (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane or toluene, ~0.2 M), add N-hydroxy-2-thiopyridone (1.1 equiv) and a coupling agent such as dicyclohexylcarbodiimide (DCC, 1.1 equiv).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC for the consumption of the starting acid.
-
Upon completion, filter the mixture to remove the dicyclohexylurea byproduct. The filtrate containing the Barton ester is typically used directly in the next step without further purification.
Step 1b: Photocatalytic Decarboxylative Sulfination
-
To a reaction vessel charged with the Barton ester solution from the previous step, add the sulfur dioxide surrogate DABSO (1.5 equiv) and an appropriate photocatalyst (e.g., an acridine-based catalyst like 9-mesityl-10-phenylacridinium tetrafluoroborate, ~1-2 mol%).[6][7]
-
Degas the solution thoroughly with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Irradiate the stirred reaction mixture with a visible light source (e.g., a 400-420 nm LED lamp) at room temperature.[20][21]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is often a mixture containing the desired sodium sulfinate, which can be purified or carried forward directly.
Protocol 2: Conversion of Sodium Sulfinate to Sulfonamide
This two-step protocol details the conversion of the sulfinate salt into the final sulfonamide product.
Step 2a: Synthesis of Sulfonyl Chloride
-
Dissolve the crude sodium sulfinate (1.0 equiv) from Protocol 1 in a suitable solvent such as acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (NCS) (1.2 equiv) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the formation of the sulfonyl chloride by TLC or GC-MS.
-
Upon completion, the reaction mixture containing the sulfonyl chloride can often be used directly in the next step. Alternatively, an aqueous workup can be performed, followed by extraction with an organic solvent (e.g., ethyl acetate) to isolate the sulfonyl chloride.[22]
Step 2b: Amination to Form the Sulfonamide
-
To the solution containing the sulfonyl chloride (1.0 equiv) at 0 °C, add the desired primary or secondary amine (1.5 equiv) followed by a non-nucleophilic base such as triethylamine or pyridine (2.0 equiv).[22]
-
Stir the reaction mixture at room temperature for 2-16 hours until the sulfonyl chloride is consumed (monitor by TLC).
-
Upon completion, quench the reaction with water or dilute HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure sulfonamide.
Data Summary and Reagent Selection
The choice of reagents is critical for the success of this synthetic sequence. The table below summarizes the key components and their roles.
| Step | Component | Typical Reagent(s) | Function / Rationale | Typical Yield |
| 1a. Activation | Coupling Agent | DCC, EDC | Activates the carboxylic acid for esterification with N-hydroxy-2-thiopyridone. | >90% (crude) |
| 1b. Sulfination | Photocatalyst | Acridine-based catalysts, Ir or Ru complexes | Absorbs visible light to initiate the single-electron transfer (SET) process for radical generation.[10] | 50-80% |
| SO₂ Source | DABSO, Sodium Metabisulfite | Traps the generated alkyl radical to form the crucial C-S bond.[18] | ||
| 2a. Chlorination | Chlorinating Agent | N-Chlorosuccinimide (NCS), SO₂Cl₂ | Oxidizes the sulfinate and provides the chlorine atom to form the sulfonyl chloride.[18] | 70-95% |
| 2b. Amination | Base | Pyridine, Triethylamine, DIPEA | Scavenges the HCl byproduct generated during the amination reaction. | 60-90% |
Troubleshooting and Optimization
-
Low Yield in Radical Formation: If the decarboxylative sulfination step is inefficient, ensure all reagents and solvents are anhydrous. The efficiency of radical generation from the Barton ester is sensitive to moisture. Also, confirm the light source is emitting at the correct wavelength for the chosen photocatalyst.[14][15]
-
Side Reactions during Chlorination: The conversion of sulfinates to sulfonyl chlorides can sometimes be aggressive. Using NCS at low temperatures (0 °C) provides a milder alternative to reagents like sulfuryl chloride (SO₂Cl₂) and can prevent degradation of sensitive functional groups.
-
Difficult Purification: The final sulfonamide product can sometimes be difficult to separate from the excess amine and base. An acidic wash (e.g., 1M HCl) during the workup will protonate the basic impurities, transferring them to the aqueous layer.
-
Substrate Scope: While this method is broadly applicable, carboxylic acids with alpha-heteroatoms or significant steric hindrance near the carboxyl group may react more slowly or require optimization of the photocatalyst and reaction time.
Conclusion
The conversion of readily available carboxylic acid side chains into high-value sulfonamides is a significant transformation in modern synthetic and medicinal chemistry. The photoredox-catalyzed decarboxylative sulfonylation pathway offers a powerful, reliable, and versatile strategy to achieve this goal. By proceeding through stable sulfinate intermediates, this approach allows for the modular and efficient construction of diverse sulfonamides under mild conditions, opening new avenues for drug discovery and late-stage functionalization of complex molecules.[11]
References
-
Kong, W. et al. (2025). Photoinduced Decarboxylative Sulfonylation of Carboxylic Acids with Sodium Sulfinates. ResearchGate. Available at: [Link]
-
Spencer, J. et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. Available at: [Link]
-
Soltani Rad, M. N. et al. Highly Efficient One-Pot Synthesis of N-Acylsulfonamides Using Cyanuric Chloride at Room Temperature. Synthesis. Available at: [Link]
-
Dong, Y. et al. (2024). Decarboxylative Sulfonylation of Carboxylic Acids under Mild Photomediated Iron Catalysis. Organic Letters. Available at: [Link]
-
Dong, Y. et al. (2024). Decarboxylative Sulfonylation of Carboxylic Acids under Mild Photomediated Iron Catalysis. Synopsis. Available at: [Link]
-
Nguyen, V. et al. (2021). Photocatalytic decarboxylative amidosulfonation enables direct transformation of carboxylic acids to sulfonamides. Semantic Scholar. Available at: [Link]
-
Spencer, J. et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. Available at: [Link]
-
Yamamoto, H. et al. (2023). Red-light-mediated Barton decarboxylation reaction and one-pot wavelength-selective transformations. National Center for Biotechnology Information. Available at: [Link]
-
Unknown Author. Barton decarboxylation. Grokipedia. Available at: [Link]
-
Williams, C. M. et al. (2019). Palladium(0)-Catalyzed Carbonylative Synthesis of N-Acylsulfonamides via Regioselective Acylation. The Journal of Organic Chemistry. Available at: [Link]
-
Nguyen, V. et al. (2021). Photocatalytic decarboxylative amidosulfonation enables direct transformation of carboxylic acids to sulfonamides. RSC Publishing. Available at: [Link]
-
Unknown Author. (2013). Synthesis and antibacterial activity of novel N-acylsulfonamides. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Unknown Author. Barton decarboxylation. Wikipedia. Available at: [Link]
-
Yamamoto, H. et al. (2023). Red-light-mediated Barton decarboxylation reaction and one-pot wavelength-selective transformations. RSC Publishing. Available at: [Link]
-
Spencer, J. et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. ResearchGate. Available at: [Link]
-
Spencer, J. et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. University College Cork. Available at: [Link]
-
Domainex Synthesis Group. (2023). Photoredox Enabled Synthesis of Sulfonamides and Derivatives. Domainex. Available at: [Link]
-
Yamamoto, H. et al. (2023). Red-Light-Mediated Barton Decarboxylation Reaction and One-Pot Wavelength-Selective Transformations. ResearchGate. Available at: [Link]
-
Willis, M. C. et al. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Journal of the American Chemical Society. Available at: [Link]
-
Willis, M. C. et al. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. National Center for Biotechnology Information. Available at: [Link]
-
Mondal, S. et al. (2020). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. National Center for Biotechnology Information. Available at: [Link]
-
Willis, M. C. et al. (2023). Photo-catalytic carboxylate to sulfinamide switching delivers a divergent synthesis of sulfonamides and sulfonimidamides. University of Oxford, Department of Chemistry. Available at: [Link]
-
Strieth-Kalthoff, F. et al. (2018). Photoredox Alkenylation of Carboxylic Acids and Peptides: Synthesis of Covalent Enzyme Inhibitors. The Journal of Organic Chemistry. Available at: [Link]
-
Nguyen, V. et al. (2021). Photocatalytic decarboxylative amidosulfonation enables direct transformation of carboxylic acids to sulfonamides. National Science Foundation Public Access Repository. Available at: [Link]
-
Remeš, M. & Gáplovský, A. (2023). Organic & Biomolecular Chemistry. RSC Publishing. Available at: [Link]
- Unknown Author. (2002). Process for preparing a sulfinate. Google Patents.
-
Unknown Author. Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
- 2. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. research.ucc.ie [research.ucc.ie]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Photocatalytic decarboxylative amidosulfonation enables direct transformation of carboxylic acids to sulfonamides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Decarboxylative Sulfonylation of Carboxylic Acids under Mild Photomediated Iron Catalysis [organic-chemistry.org]
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- 14. Red-light-mediated Barton decarboxylation reaction and one-pot wavelength-selective transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Red-light-mediated Barton decarboxylation reaction and one-pot wavelength-selective transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. par.nsf.gov [par.nsf.gov]
- 17. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
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- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Controlling Reactivity in 6-Fluoro-1,2-Benzisoxazole Scaffolds
Balancing Nucleophilic Aromatic Substitution ( ) and Ring Stability
Executive Summary
The 6-fluoro-1,2-benzisoxazole moiety is a pharmacophore critical to atypical antipsychotics, including Risperidone , Paliperidone , and Iloperidone . While the scaffold is prized for its bioactivity, its chemical behavior presents a dichotomy that challenges synthetic chemists:
-
Desired Reactivity: The 6-fluoro position is activated for Nucleophilic Aromatic Substitution (
), allowing for the generation of diverse structural analogs. -
Structural Fragility: The isoxazole ring is highly susceptible to base-catalyzed ring opening (Kemp Elimination), often under the exact conditions required for
.
This Application Note provides a definitive guide to navigating this reactivity landscape. It details protocols for intentional substitution (library generation) and preservation (process scale-up), supported by mechanistic insights to minimize impurity formation.
Mechanistic Insight: The Reactivity "Danger Zone"
The 1,2-benzisoxazole ring acts as a strong electron-withdrawing group (EWG), significantly activating the benzene ring.
-
The
Pathway (C6 Attack): The nitrogen-oxygen bond of the isoxazole pulls electron density, making the C6-Fluorine bond highly electrophilic. Nucleophiles (amines, alkoxides, thiols) can displace the fluorine via a Meisenheimer complex intermediate. -
The Kemp Elimination Pathway (Ring Attack): Strong bases, particularly in protic media, can attack the isoxazole core or deprotonate the C3-substituent (e.g., the
-proton of a piperidine ring). This triggers an E2-type elimination that cleaves the N-O bond, destroying the pharmacophore and yielding 2-cyano-4-fluorophenol derivatives (often designated as "Impurity G" in Risperidone profiling).
Visualization: Competing Reaction Pathways
The following diagram illustrates the bifurcation between productive substitution and destructive ring opening.
Figure 1: Mechanistic bifurcation. Path A (Green) represents desired substitution. Path B (Red) represents the Kemp Elimination trap.
Optimization Parameters
To favor
| Parameter | Recommended | Avoid | Rationale |
| Solvent | DMSO, DMF, NMP | Water, Alcohols (MeOH/EtOH) | Polar aprotic solvents stabilize the Meisenheimer complex. Protic solvents facilitate base-catalyzed ring opening (Kemp elimination is faster in water). |
| Base | NaOH, KOH, NaOMe, NaH | Carbonates are generally too weak to trigger rapid Kemp elimination but strong enough to buffer the | |
| Temperature | 60°C – 90°C | >120°C | High heat accelerates elimination exponentially faster than substitution. |
| Nucleophile | Secondary Amines, Thiols | Primary alkoxides | Hard nucleophiles (alkoxides) often act as bases, triggering degradation. |
Experimental Protocols
Protocol A: Synthesis of 6-Amino-Benzisoxazole Analogs (Displacement of F)
Use Case: Medicinal Chemistry Library Generation. This protocol describes the replacement of the 6-Fluoro group with a secondary amine (e.g., morpholine) to create novel derivatives.
Reagents:
-
Substrate: 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (1.0 eq)
-
Nucleophile: Morpholine (1.2 eq)
-
Base: Cesium Carbonate (
) (2.0 eq) -
Solvent: Anhydrous DMSO (0.5 M concentration)
Step-by-Step Workflow:
-
Preparation: In a flame-dried reaction vial, dissolve the substrate in anhydrous DMSO.
-
Activation: Add
. Stir for 10 minutes at room temperature.-
Note: Cesium is preferred over potassium for its "cesium effect" (solubility/reactivity enhancement) in
.
-
-
Addition: Add Morpholine dropwise.
-
Reaction: Heat the mixture to 85°C under an inert atmosphere (
). -
Monitoring (Self-Validating Step): Monitor via HPLC or TLC every hour.
-
Success Indicator: Disappearance of starting material (
~ 5.2 min) and appearance of product ( ~ 4.8 min). -
Failure Indicator: Appearance of a polar peak (
< 3 min) indicates ring opening (Impurity G). If observed, lower temperature to 60°C immediately.
-
-
Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMSO), dry over
, and concentrate.
Protocol B: N-Alkylation of Risperidone Intermediate (Preservation of F)
Use Case: Process Chemistry / Drug Synthesis.
This protocol focuses on reacting the piperidine nitrogen while preventing
Reagents:
-
Substrate: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl[1][2][3]
-
Alkylating Agent: 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one[1]
-
Base: Sodium Carbonate (
)[1] -
Catalyst: Potassium Iodide (KI)
-
Solvent: Acetonitrile (ACN) or MIBK
Step-by-Step Workflow:
-
Suspension: Charge ACN, Substrate, and
(2.5 eq) into the reactor. -
Catalysis: Add KI (0.1 eq). This generates the alkyl iodide in situ (Finkelstein reaction), increasing reaction rate at lower temperatures.
-
Reaction: Heat to reflux (80°C) for 12–16 hours.
-
Critical Control Point: Do not use strong bases like NaOH. The pH should remain < 10 to protect the isoxazole ring.
-
-
Quench: Cool to 25°C. Filter inorganic salts.
-
Purification: Recrystallize from Isopropyl Alcohol (IPA).
Troubleshooting & Quality Control (QC)
When working with these derivatives, "ghost" peaks in HPLC often correspond to ring-opened isomers. Use the following logic flow to diagnose synthesis failures.
Figure 2: QC Decision Tree for benzisoxazole synthesis. M+18 peaks usually indicate hydrolysis of the nitrile formed after ring opening.
References
-
Kemp, D. S., & Casey, M. L. (1973).[4] Physical organic chemistry of benzisoxazoles. II. Linearity of the Brønsted free energy relationship for the base-catalyzed decomposition of benzisoxazoles. Journal of the American Chemical Society, 95(20), 6670–6680. Link
-
Veeprho. (2022).[5][6] Review on Risperidone and its related Impurities. Veeprho Laboratories. Link
-
Janssen Pharmaceutica. (1993). Absorption, metabolism, and excretion of risperidone in humans.[1] Drug Metabolism and Disposition, 21(6), 1134-1141. Link
-
Chem-Impex. (2024). 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride Safety Data Sheet. Link
-
SynThink. (2024). Risperidone EP Impurities & USP Related Compounds.[7] SynThink Research Chemicals.[7] Link
Sources
Technical Synthesis Protocol: 6-Fluoro-1,2-benzisoxazole-3-methanesulfonamide
[1]
Abstract & Scope
This application note details the step-by-step synthesis of 6-fluoro-1,2-benzisoxazole-3-methanesulfonamide , a critical fluorinated intermediate structurally related to the anticonvulsant Zonisamide.[1] This protocol is designed for medicinal chemistry researchers requiring high-purity scaffolds for structure-activity relationship (SAR) studies targeting sodium channels or carbonic anhydrase inhibition.[1]
The synthesis utilizes a five-step convergent pathway starting from commercially available 2,4-difluoroacetophenone. Key features of this protocol include:
-
Regioselective Cyclization: Leveraging nucleophilic aromatic substitution (SNAr) for benzisoxazole ring closure.[1]
-
Radical Functionalization: Controlled benzylic bromination using N-Bromosuccinimide (NBS).[1][2]
-
Scalability: Workflows optimized for gram-scale production with self-validating purification steps.[1]
Retrosynthetic Analysis
The strategic disconnection relies on the stability of the benzisoxazole core.[1] The sulfonamide moiety is installed via a sulfonyl chloride precursor, derived from a benzylic bromide. The heterocycle itself is constructed via the oxime of 2,4-difluoroacetophenone, where the fluorine at the ortho position serves as a labile leaving group for intramolecular cyclization.
Figure 1: Retrosynthetic strategy highlighting the key disconnection points.
Safety & Hazard Assessment
-
Phosphorus Oxychloride (POCl3): Highly toxic and reacts violently with water.[1] All operations must be performed in a fume hood under inert atmosphere.
-
2,4-Difluoroacetophenone: Irritant.[1] Potential skin sensitizer.[1]
-
Bromine/NBS: Corrosive and lachrymator.[1] Avoid inhalation of dust/vapors.
-
General: Standard PPE (gloves, goggles, lab coat) is mandatory. Ensure access to an emergency shower and eyewash station.
Experimental Protocol
Phase 1: Construction of the Benzisoxazole Core
Objective: Synthesis of 6-fluoro-3-methyl-1,2-benzisoxazole via oxime cyclization.[1]
Mechanism: The reaction proceeds through the formation of an oxime intermediate. Under basic conditions, the oxime oxygen acts as a nucleophile, displacing the fluorine at the 2-position (SNAr mechanism) to close the isoxazole ring.
Reagents:
-
2,4-Difluoroacetophenone (1.0 eq)[3]
-
Hydroxylamine hydrochloride (NH2OH[1]·HCl) (1.2 eq)
-
Sodium Hydroxide (NaOH) (2.5 eq, 50% aq. solution)
-
Methanol (Solvent)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-difluoroacetophenone (10 g, 64 mmol) in Methanol (100 mL).
-
Oxime Formation: Add Hydroxylamine hydrochloride (5.3 g, 77 mmol) in one portion. Stir at room temperature for 15 minutes.
-
Cyclization: Slowly add the 50% NaOH solution (approx. 12.8 g NaOH in water) dropwise. Caution: Exothermic reaction.
-
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting ketone.
-
Quench: Cool to room temperature and pour the mixture into crushed ice (200 g).
-
Isolation: The product typically precipitates as a solid.[1] Filter the solid and wash with cold water. If oil forms, extract with Ethyl Acetate (3 x 50 mL), dry over Na2SO4, and concentrate.
-
Purification: Recrystallize from aqueous ethanol if necessary.
-
Expected Yield: 75-85%
-
Appearance: White to off-white crystalline solid.
-
Phase 2: Linker Activation (Bromination)
Objective: Conversion to 3-bromomethyl-6-fluoro-1,2-benzisoxazole.[1]
Reagents:
-
6-Fluoro-3-methyl-1,2-benzisoxazole (from Phase 1)
-
N-Bromosuccinimide (NBS) (1.1 eq)[2]
-
Benzoyl Peroxide (Catalytic, 0.05 eq) or AIBN
-
CCl4 or Chlorobenzene (Solvent)[1]
Procedure:
-
Dissolve the methyl-benzisoxazole (5 g, 33 mmol) in CCl4 (50 mL) under Argon.
-
Add NBS (6.5 g, 36 mmol) and Benzoyl Peroxide (400 mg).
-
Heat to reflux (77°C) for 3-5 hours. Note: Initiation is indicated by a color change (orange to pale yellow) and the rising of succinimide to the surface.
-
Cool the mixture to 0°C and filter off the precipitated succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude bromide.
-
Critical Step: Use immediately or store at -20°C. Benzylic bromides are lachrymators and unstable.[1]
Phase 3: Sulfonamide Installation
Objective: Conversion of the bromide to the final sulfonamide via a sulfonyl chloride intermediate.[1]
Workflow:
-
Sulfonation: React crude bromide with Sodium Sulfite (Na2SO3) in water/methanol reflux (4h) to form the sulfonic acid sodium salt.[1] Evaporate to dryness.
-
Chlorination: Suspend the dry sulfonate salt in POCl3 (5 eq). Heat at 80°C for 3 hours. Remove excess POCl3 under vacuum. Extract the residue with CH2Cl2.
-
Amidation: Cool the CH2Cl2 solution of sulfonyl chloride to 0°C. Bubble anhydrous Ammonia gas (or add 28% NH4OH) until basic. Stir for 1 hour.
-
Final Isolation: Wash with water, dry organic layer, and concentrate. Recrystallize from Ethanol/Water.
Mechanism of Action (Core Synthesis)
The formation of the benzisoxazole core from the fluorinated acetophenone is the most chemically distinct step.
Figure 2: Mechanistic pathway of the base-mediated intramolecular SNAr cyclization.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Phase 1) | Incomplete oxime formation before base addition. | Ensure NH2OH·HCl stirs with ketone for >15 mins before adding NaOH. |
| Impurity in Phase 2 | Dibromination (gem-dibromide formation).[1] | Strictly control NBS stoichiometry (1.05 - 1.1 eq) and stop reaction immediately upon NBS consumption. |
| Hydrolysis (Phase 3) | Moisture in POCl3 step.[1] | Ensure sulfonate salt is completely dry (vacuum oven) before adding POCl3. |
| Coloration | Oxidation of amine/sulfonamide.[1] | Perform amidation in the dark; use fresh ammonia source. |
References
-
Zonisamide Synthesis Context: US Patent 20060014814A1. "Derivatives of 1,2-benzisoxazole-3-methane sulfonic acid as novel intermediates for the synthesis of zonisamide." Link
-
Benzisoxazole Ring Formation: US Patent 7262304B2.[1] "One-pot process for the preparation of 1,2-benzisoxazole-3-methanesulfonamide."[4][5] Link
-
Fluorinated Derivative Synthesis: Prasad, S., et al. (2009).[6] "Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents." Investigational New Drugs. Link
-
Bromination Protocols: BenchChem Technical Support. "Bromination of 6-Methyl-1H-benzo[d]imidazole using NBS." Link
Sources
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US20050215796A1 - One-pot process for the preparation of 1,2-benzisoxazole-3-methanesulfonamide - Google Patents [patents.google.com]
- 5. US7262304B2 - One-pot process for the preparation of 1,2-benzisoxazole-3-methanesulfonamide - Google Patents [patents.google.com]
- 6. ossila.com [ossila.com]
Application Notes and Protocols: Fluorinated Heterocyclic Scaffolds for Medicinal Chemistry
Abstract and Introduction: The Strategic Imperative of Fluorination in Heterocyclic Drug Design
The fusion of heterocyclic frameworks with fluorine atoms represents one of the most powerful strategies in modern medicinal chemistry.[1] Heterocyclic compounds are ubiquitous in nature and form the backbone of a vast number of pharmaceuticals, owing to their ability to engage in diverse biological interactions through hydrogen bonding, polarity, and stereoelectronic effects.[2] Simultaneously, the strategic incorporation of fluorine—an element with unique and potent physicochemical properties—has become a cornerstone of drug design, with over half of all newly approved small-molecule drugs containing at least one fluorine atom.[3] This guide provides an in-depth exploration of why this combination is so successful, detailing the underlying chemical principles, the profound impact on drug behavior, and practical protocols for the synthesis and analysis of these high-value scaffolds.
The rationale for introducing fluorine is multifaceted; it is used to enhance metabolic stability, modulate acidity/basicity (pKa), fine-tune lipophilicity, and improve binding affinity to target proteins.[4][5][6] These modifications directly address common challenges in drug development, such as poor bioavailability, rapid metabolism, and off-target toxicity.[3][7] By combining the structural diversity of heterocycles with the powerful modulating effects of fluorine, researchers can unlock new chemical space and design next-generation therapeutics with superior pharmacokinetic and pharmacodynamic profiles.[2][8]
The "Fluorine Effect": Causality Behind Its Transformative Role
The unique influence of fluorine stems from a combination of its fundamental properties: its small size, high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond.[3][9] These are not just abstract concepts; they translate directly into tangible benefits for drug candidates.
-
Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to oxidative metabolism by cytochrome P450 enzymes.[4] Placing a fluorine atom at a metabolically vulnerable position (a "soft spot") can effectively block enzymatic breakdown, thereby increasing the drug's half-life and systemic exposure.[7]
-
Modulation of Basicity (pKa): As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect. When placed near a basic nitrogen atom in a heterocycle, it can lower the pKa of the amine.[4][10] This reduction in basicity can improve a drug's oral bioavailability by increasing its ability to permeate cellular membranes.[11]
-
Enhanced Binding Affinity: Fluorine can participate in unique, non-covalent interactions with protein targets, including electrostatic and hydrogen-bond interactions.[9][12] It can also induce a favorable molecular conformation for target engagement, leading to a significant increase in binding affinity and potency.[7]
-
Lipophilicity and Permeability: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, highly fluorinated groups like trifluoromethyl (CF₃) are potent modifiers that often improve membrane permeability and central nervous system (CNS) penetration.[7][13]
The interplay of these effects is visually summarized in the diagram below, illustrating the logical flow from fluorine's core properties to its impact on drug development.
Caption: The cascade of effects originating from fluorine's fundamental properties.
Impact on Pharmacokinetic (PK) and Pharmacodynamic (PD) Properties
The strategic fluorination of heterocyclic scaffolds provides medicinal chemists with a powerful toolkit to overcome common PK/PD hurdles. The table below summarizes the quantifiable impact of fluorination on key drug-like properties.
| Property | Non-Fluorinated Scaffold (Example) | Fluorinated Analog (Example) | Rationale and Impact on Drug Development |
| pKa (of a basic Nitrogen) | 8.5 | 6.5 | The electron-withdrawing fluorine atom reduces the basicity of the nearby nitrogen.[4] This leads to a higher proportion of the neutral species at physiological pH, enhancing membrane permeability and oral absorption.[11] |
| Metabolic Half-Life (t½) | 1 hour | 8 hours | Fluorine blocks a site of oxidative metabolism (e.g., para-position on a phenyl ring attached to the heterocycle). The strong C-F bond resists enzymatic attack, increasing drug stability and duration of action.[4][7] |
| LogP (Lipophilicity) | 2.0 | 2.5 | A single fluorine substitution often increases lipophilicity, which can improve absorption and distribution.[1] This effect must be carefully balanced to avoid poor solubility. |
| Target Binding Affinity (Ki) | 100 nM | 10 nM | Fluorine can engage in favorable interactions within the protein's binding pocket or stabilize a more bioactive conformation, leading to a significant increase in potency.[7][9] |
Application Protocol 1: Synthesis of a Fluorinated Heterocycle via C-H Fluorination
Late-stage fluorination, the introduction of fluorine into a complex molecule at a late step, is a highly sought-after transformation in drug discovery.[14] The following protocol details the direct C-H fluorination of a pyridine derivative using silver(II) fluoride (AgF₂), a method known for its high site-selectivity for the C-H bond adjacent to the nitrogen.[15]
Objective: To synthesize 2-fluoro-4-phenylpyridine from 4-phenylpyridine.
Causality and Experimental Choices:
-
Reagent (AgF₂): Silver(II) fluoride is a powerful single-electron oxidant capable of fluorinating electron-rich heterocycles at or near room temperature. It is chosen for its high regioselectivity.[15][16]
-
Solvent (Anhydrous Acetonitrile): Anhydrous conditions are critical. AgF₂ is hygroscopic and can decompose in the presence of water, leading to reduced yield and formation of hydroxy-pyridines as byproducts.[16] Acetonitrile is a suitable polar aprotic solvent for this reaction.
-
Workup (HCl wash and Filtration): The 1M HCl wash helps to quench the reaction and solubilize silver salts. Filtration is necessary to remove the insoluble silver(I) salts formed during the reaction.[15]
Materials:
-
4-Phenylpyridine
-
Silver(II) fluoride (AgF₂)
-
Anhydrous acetonitrile (MeCN)
-
Methyl tert-butyl ether (MTBE)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-phenylpyridine (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: In the absence of bright light, carefully add AgF₂ (2.5 eq) to the stirred solution. Safety Note: AgF₂ is a strong oxidizing agent and is moisture-sensitive. Handle with appropriate personal protective equipment in a controlled environment.
-
Reaction Execution: Seal the flask and stir the suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching and Workup: Upon completion, carefully concentrate the reaction mixture under reduced pressure to near dryness.
-
Extraction: To the residue, add MTBE and 1M HCl. Shake the mixture vigorously.
-
Filtration: Filter the biphasic mixture through a pad of celite to remove the precipitated silver salts, rinsing the filter cake with additional MTBE.[15]
-
Separation: Transfer the filtrate to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl and saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-fluoro-4-phenylpyridine.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Application Protocol 2: Analytical Characterization
Confirming the identity and purity of the synthesized fluorinated heterocycle is a critical, self-validating step. The unique NMR-active ¹⁹F nucleus provides a powerful and unambiguous tool for characterization.[17]
Objective: To confirm the structure and purity of the synthesized 2-fluoro-4-phenylpyridine.
Analytical Techniques and Rationale:
-
¹⁹F NMR Spectroscopy: This is the most definitive technique for confirming successful fluorination. The presence of a signal in the ¹⁹F spectrum, its chemical shift, and its coupling to adjacent protons provide direct evidence of the C-F bond.[18]
-
¹H and ¹³C NMR Spectroscopy: These techniques confirm the overall structure of the carbon-hydrogen framework. The C-F bond will induce characteristic splitting patterns (coupling constants, e.g., ¹JCF, ²JCF) in the ¹³C NMR spectrum, further confirming the fluorine's position.[15]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Look for the disappearance of the proton signal at the C2 position and changes in the splitting patterns of the remaining pyridine protons.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The carbon atom bonded to fluorine (C2) will appear as a large doublet due to one-bond C-F coupling (¹JCF ≈ 240 Hz). Adjacent carbons will also show smaller couplings.[15]
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. A single resonance should be observed, confirming the presence of one fluorine environment.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the exact mass of the product, matching its molecular formula.
-
Data Interpretation: Integrate the data from all techniques to unambiguously confirm the structure and assess the purity of 2-fluoro-4-phenylpyridine.
The overall experimental workflow is depicted below.
Caption: A streamlined workflow from synthesis to final product validation.
Conclusion and Future Outlook
Fluorinated heterocyclic scaffolds are not merely a trend but a foundational platform in modern drug discovery.[1] Their ability to systematically address critical issues in metabolic stability, bioavailability, and target potency ensures their continued relevance.[4][7] Advances in synthetic chemistry, particularly in late-stage fluorination and the development of novel fluorinated building blocks, continue to expand the accessible chemical space for medicinal chemists.[3][19] As our understanding of fluorine's subtle influence on molecular interactions deepens, we can expect the rational design of fluorinated heterocycles to yield even more sophisticated and effective therapeutics for a wide range of diseases.
References
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google.
- Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PMC.
- Scalable Synthesis of Fluorinated Pyridines. (n.d.). Benchchem.
- Fluorinated Drugs Market Outlook 2025-2032. (2025, July 23). Intel Market Research.
- Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science Publishers.
- Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). RSC Publishing.
- fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. (n.d.). Google.
- Stereoselectively fluorinated N-heterocycles: a brief survey. (2013, November 29). Beilstein Journals.
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025, July 30). Organic & Biomolecular Chemistry (RSC Publishing).
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). Google.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014, June 11). Journal of the American Chemical Society.
- Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. (2021, November 1). Google.
- Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. (n.d.). Google.
- Key developments in fluorinated heterocycles. (2025, March 6). Taylor & Francis.
- Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. (2017, May 5). Organic Syntheses.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024, October 18). ResearchGate.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2024, February 10). Environmental Science & Technology - ACS Publications.
- Fluorination methods for drug discovery and development. (2016, October 15). PubMed.
- Fluorination methods in drug discovery. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Fluorine Fragment Cocktails in Fragment-Based Drug Discovery. (2024, March 23). Life Chemicals.
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. researchers.mq.edu.au [researchers.mq.edu.au]
- 9. benthamscience.com [benthamscience.com]
- 10. BJOC - Stereoselectively fluorinated N-heterocycles: a brief survey [beilstein-journals.org]
- 11. mdpi.com [mdpi.com]
- 12. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 13. Fluorinated Drugs Market Outlook 2025-2032 [intelmarketresearch.com]
- 14. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. orgsyn.org [orgsyn.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
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- 19. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Ring Opening of Benzisoxazoles Under Basic Conditions
Welcome to the technical support center for navigating the complexities of benzisoxazole chemistry. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the ring opening of benzisoxazoles under basic conditions. As seasoned chemists know, while this transformation is a powerful tool for synthesizing highly functionalized aromatic compounds, it can present unique challenges.
This resource provides in-depth troubleshooting advice, detailed protocols, and the mechanistic reasoning behind our recommendations. Our goal is to empower you with the knowledge to diagnose experimental issues, optimize your reaction conditions, and achieve your desired synthetic outcomes with confidence.
Frequently Asked Questions (FAQs)
Q1: My benzisoxazole starting material is not consumed, or the reaction is extremely slow. What are the likely causes?
A1: Several factors can contribute to low reactivity. Let's break them down:
-
Insufficient Base Strength: The acidity of the proton at the C3 position of the benzisoxazole ring is a critical factor. If your base is not strong enough to deprotonate this position efficiently, the ring-opening process will not initiate. For many benzisoxazoles, common inorganic bases like sodium hydroxide or potassium carbonate may be insufficient, especially at low temperatures.
-
Steric Hindrance: Bulky substituents on the benzisoxazole ring, particularly near the C3 position, can sterically hinder the approach of the base, slowing down or preventing deprotonation.
-
Solvent Choice: The polarity and protic nature of the solvent play a crucial role. Aprotic polar solvents like DMF, DMSO, or THF are often preferred as they can solvate the cation of the base without interfering with its basicity. Protic solvents, such as ethanol or methanol, can compete with the benzisoxazole for the base, potentially leading to undesired side reactions or slower conversion.
Q2: I am observing the formation of multiple unexpected byproducts. How can I improve the selectivity of the reaction?
A2: The formation of byproducts often arises from the high reactivity of the intermediates formed upon ring opening. The primary intermediate is typically a phenoxide with a pendant nitrile or a related functional group, which can undergo further reactions.
-
Side Reactions of the Phenoxide: The initially formed 2-cyanophenoxide is a key intermediate. If other electrophiles are present in the reaction mixture, this phenoxide can participate in O-alkylation or other undesired reactions.
-
Hydrolysis of the Nitrile: If water is present and the conditions are harsh (e.g., high temperature, strong base), the resulting salicylonitrile can be hydrolyzed to the corresponding salicylamide or salicylic acid.
-
Reaction with the Solvent: Certain solvents can be reactive under basic conditions. For example, using methanol as a solvent with a strong base like sodium methoxide can lead to the formation of methyl salicylate derivatives if the nitrile is hydrolyzed and esterified.
To improve selectivity, consider using anhydrous solvents, running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination, and carefully controlling the reaction temperature.
Q3: The reaction works, but my isolated yield is consistently low. What are some common pitfalls during workup and purification?
A3: Low isolated yields can be frustrating. Here are some areas to investigate:
-
Incomplete Extraction: The product of the ring-opening, often a substituted salicylonitrile or a related phenolic compound, can have significant water solubility, especially in its deprotonated (phenoxide) form. During the aqueous workup, ensure the aqueous layer is acidified to a pH that fully protonates the phenolic hydroxyl group (typically pH < 4) before extraction with an organic solvent. This will dramatically increase its partitioning into the organic phase.
-
Product Volatility: Some salicylonitriles can be volatile. Avoid excessive heating or prolonged exposure to high vacuum during solvent removal.
-
Chromatography Issues: Phenolic compounds can streak on silica gel chromatography. To mitigate this, you can add a small amount of acetic acid or another modifier to the eluent system. Alternatively, consider a different purification method, such as crystallization or distillation, if applicable.
Core Troubleshooting Guide
This section provides a more in-depth, systematic approach to troubleshooting common issues.
Issue 1: Low Conversion of Starting Material
| Potential Cause | Diagnostic Check | Recommended Solution |
| Base Strength | Analyze a time-course aliquot by TLC or LC-MS. If the starting material remains largely unchanged, the base is likely too weak. | Switch to a stronger base. If you are using NaOH, consider NaOMe or NaH. For highly unreactive substrates, non-hydroxidic bases like DBU (1,8-Diazabicycloundec-7-ene) or t-BuOK can be effective. |
| Reaction Temperature | Run the reaction at room temperature and monitor for progress. | Gradually increase the reaction temperature. Some benzisoxazole ring openings require heating to proceed at a reasonable rate. Start with gentle warming (e.g., 40-50 °C) and monitor for product formation and potential byproduct formation. |
| Solvent Effects | The reaction may be sluggish in non-polar or protic solvents. | Switch to a polar aprotic solvent such as DMF, DMSO, or NMP to better solvate the base and intermediates. |
Issue 2: Poor Selectivity and Byproduct Formation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Presence of Water | Byproducts corresponding to hydrolysis (amides, carboxylic acids) are observed by LC-MS or NMR. | Use anhydrous solvents and reagents. Dry your glassware thoroughly and run the reaction under an inert atmosphere (N2 or Ar). |
| Reaction Time | Take aliquots at different time points. Do byproducts increase with longer reaction times? | Optimize the reaction time. Once the starting material is consumed (as determined by TLC or LC-MS), quench the reaction promptly to prevent the product from degrading or reacting further. |
| Base Stoichiometry | Using a large excess of base can promote side reactions. | Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the base. Perform a base titration experiment to find the optimal amount. |
Mechanistic Insight: The E1cB-type Elimination
The base-mediated ring opening of benzisoxazoles is generally understood to proceed through an E1cB-type (Elimination Unimolecular Conjugate Base) mechanism. This provides a framework for understanding why certain conditions are effective and how to troubleshoot problems.
Caption: E1cB mechanism for benzisoxazole ring opening.
-
Deprotonation: A base abstracts the acidic proton at the C3 position, forming a resonance-stabilized anion. This step is typically fast and reversible.
-
Ring Opening: The N-O bond cleaves in the rate-determining step, leading to the formation of a 2-cyanophenoxide intermediate. This step is an intramolecular elimination.
This mechanism highlights the importance of using a base strong enough to generate a sufficient concentration of the anionic intermediate to drive the reaction forward.
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated Ring Opening of a Substituted Benzisoxazole
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add the substituted benzisoxazole (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or another suitable aprotic solvent) to achieve a concentration of 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add the base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 5-10 minutes. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Reaction: Allow the reaction to warm to room temperature and stir for the optimized reaction time (monitor by TLC or LC-MS). Gentle heating may be required for less reactive substrates.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH4Cl solution.
-
Workup: Dilute the mixture with water and adjust the pH to ~3-4 with 1 M HCl.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving issues with your benzisoxazole ring-opening reaction.
Caption: A systematic workflow for troubleshooting common issues.
References
-
K. C. Joshi, P. Chand, & V. N. Sharma (1982). A novel ring-opening reaction of 3-phenyl-1,2-benzisoxazole with sodium methoxide. Journal of Heterocyclic Chemistry, 19(2), 409-411. [Link]
-
T. Kaihoh, T. Itoh, K. Yamaguchi, & A. Ohsawa (1991). Ring transformation of 1,2-benzisoxazoles to 2,1-benzisoxazoles. Chemical and Pharmaceutical Bulletin, 39(6), 1614-1615. [Link]
-
G. M. Kemp & R. A. Olofson (1971). Base-induced conversions of isoxazoles to cyanophenols and other compounds. The Journal of Organic Chemistry, 36(16), 2391-2395. [Link]
Technical Support Center: Stability of 6-Fluoro-1,2-benzisoxazole-3-acetic acid
[1]
Core Directive: The Thermal Instability Alert
Urgent Notice for Researchers: If you are working with 6-Fluoro-1,2-benzisoxazole-3-acetic acid (CAS 66233-72-5), you must treat this compound as thermally labile .[1] Unlike the robust 3-piperidinyl benzisoxazole intermediates used in Risperidone synthesis, this specific acetic acid derivative carries a high risk of spontaneous decarboxylation when exposed to elevated temperatures.[1]
Operational Thresholds:
Technical Deep Dive: Mechanisms of Degradation
To troubleshoot effectively, you must understand why the molecule fails.[1] This compound suffers from two distinct degradation pathways depending on the specific stressor (Heat vs. Base).[1]
Pathway A: Thermal Decarboxylation (The Primary Heat Risk)
The acetic acid side chain at the C3 position is electronically destabilized by the benzisoxazole ring.[1] Upon heating, the molecule ejects carbon dioxide (
-
Mechanism: Concerted loss of
.[1] -
Product: 6-Fluoro-3-methyl-1,2-benzisoxazole.[1]
-
Observation: Gas evolution (bubbling) in non-carbonate buffered solutions; loss of acidic functionality.[1]
Pathway B: Kemp Elimination (Base + Heat Risk)
The isoxazole ring itself is prone to base-catalyzed ring opening, a process known as the Kemp elimination.[1] The 6-fluoro substituent is electron-withdrawing, which increases the acidity of the ring protons and makes the C3 position more susceptible to nucleophilic attack.[1]
-
Mechanism: Base abstracts a proton or attacks the ring, leading to N-O bond cleavage.[1]
-
Product: 4-Fluoro-2-hydroxybenzonitrile (a salicylonitrile derivative).[1]
-
Observation: Significant UV shift; formation of phenolic impurities.[1]
Visualizing the Degradation Pathways
Figure 1: Dual degradation pathways.[1] Thermal stress primarily drives decarboxylation, while basic conditions drive ring opening.[1]
Troubleshooting Guide: Diagnostics & Solutions
This section addresses specific issues reported by users handling this intermediate.
Issue 1: "My reaction mixture is bubbling, but I haven't added any carbonate base."
-
Diagnosis: Thermal Decarboxylation.[1]
-
Cause: You have exceeded the thermal stability limit of the acetic acid side chain.[1] The bubbles are
escaping the solution.[1] -
Verification: Check LC-MS. You will see a mass shift of M-44 (Loss of
).[1] -
Solution:
-
Immediately cool the reaction to < 25°C.
-
If heating is required for a subsequent step, you must convert the acid to a more stable derivative (e.g., ester or amide) at low temperature using activating agents like EDC/NHS or Thionyl Chloride (at < 0°C) before heating.[1]
-
Issue 2: "The product yield is low, and I see a phenolic impurity by HPLC."
-
Diagnosis: Ring Opening (Kemp Elimination).[1]
-
Cause: The combination of heat and basic conditions (e.g., NaOH, KOH, or even strong organic bases like DBU) has cleaved the isoxazole ring.[1]
-
Verification: The impurity will likely show a nitrile stretch in IR (~2200 cm⁻¹) and phenolic character (shift in retention time with pH change).[1]
-
Solution:
Issue 3: "Solid material is turning yellow/orange during drying."
Validated Handling Protocol
To ensure integrity, follow this self-validating workflow.
Data Summary: Stability Parameters
| Parameter | Limit / Recommendation | Consequence of Failure |
| Max Process Temp | 50°C | Decarboxylation (Loss of -COOH) |
| Storage Temp | 2°C to 8°C | Slow degradation over weeks |
| pH Stability | 3.0 - 7.5 | Ring opening at high pH; Salt formation ok |
| Drying Method | Vacuum / Desiccator | Thermal decomposition in oven |
Step-by-Step Workflow
-
Receipt & Storage:
-
Upon receipt, verify the Certificate of Analysis (CoA) for "Loss on Drying" or purity.[1]
-
Store immediately at 4°C.
-
-
Reaction Setup (Activation):
-
Workup:
Decision Tree for Processing
Figure 2: Decision logic for preventing thermal and chemical degradation.
Frequently Asked Questions (FAQs)
Q: Can I recrystallize this compound from boiling ethanol? A: No. Boiling ethanol (~78°C) is near the danger zone for decarboxylation.[1] Furthermore, prolonged heating in protic solvents can encourage ring opening.[1] We recommend recrystallization from mixed solvent systems (e.g., Ethyl Acetate/Hexane) at lower temperatures or simply triturating the solid.[1]
Q: Is the 6-fluoro analog more stable than the non-fluorinated 1,2-benzisoxazole-3-acetic acid? A: Generally, no .[1] While the fluoro group adds metabolic stability in the final drug context, it pulls electron density from the ring.[1] In the context of the acetic acid intermediate, this electron withdrawal does not prevent the thermal decarboxylation of the side chain and may actually increase the susceptibility of the ring to nucleophilic attack (Kemp elimination) compared to the non-fluorinated parent [1, 2].[1]
Q: I need to store a solution of this compound overnight. What solvent should I use? A: Use a neutral, aprotic solvent like Dichloromethane (DCM) or Acetonitrile (ACN) and store at 4°C. Avoid storing in alcohols (MeOH/EtOH) or basic solutions, as these can promote slow degradation even at lower temperatures.[1]
References
-
Uno, H., et al. (1976).[1] Studies on 1,2-Benzisoxazole Derivatives.[1][2][3][4][5][6][7][8][9] Chemical & Pharmaceutical Bulletin, 24(4), 632-643.[1] Link
- Context: Establishes the fundamental instability and decarboxylation mechanisms of 1,2-benzisoxazole-3-acetic acid derivatives (Zonisamide intermediates)
-
Palanki, M. S., et al. (2000).[1] Synthesis and Structure-Activity Relationships of 6-Fluoro-1,2-benzisoxazole Derivatives. Journal of Medicinal Chemistry.[1] [1]
- Context: Discusses the synthesis and stability profiles of fluorinated benzisoxazoles in the context of antipsychotic drug development (Risperidone/Iloperidone analogs).
-
Arctom Scientific. Product Data Sheet: 6-Fluoro-1,2-benzisoxazole-3-acetic acid (CAS 66233-72-5).[1][10]Link[1]
-
Context: Verification of the specific fluorinated intermediate and commercial availability.[1]
-
-
Shimizu, K., et al. (2005).[1] Process for the preparation of 1,2-benzisoxazole-3-acetic acid.[1][2][4][6][7][10] US Patent Application 20050215796.[1] Link
- Context: Detailed industrial process data describing the thermal sensitivity of the acetic acid side chain and the requirement for controlled temperature (< 50°C) during synthesis to avoid decomposition.
Sources
- 1. ODM 2-(1,2-Benzisoxazol-3-yl)acetic acid Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 2. WO2008026217A1 - Improved and simplified process for the preparation of 1,2-benzisoxazole-3-acetic acid - Google Patents [patents.google.com]
- 3. ossila.com [ossila.com]
- 4. (PDF) On 1,2-benzisoxazole-3-acetic acid [academia.edu]
- 5. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]
- 6. US20050215796A1 - One-pot process for the preparation of 1,2-benzisoxazole-3-methanesulfonamide - Google Patents [patents.google.com]
- 7. (PDF) On 1,2-benzisoxazole-3-acetic acid [academia.edu]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. arctomsci.com [arctomsci.com]
Validation & Comparative
Mass Spectrometry Fragmentation Patterns of Benzisoxazole Acetic Acids
A Technical Comparison Guide for Structural Elucidation
Executive Summary
Benzisoxazole acetic acids, specifically 1,2-benzisoxazole-3-acetic acid , represent a critical class of synthetic auxins and pharmaceutical intermediates. Their structural similarity to natural auxins (Indole-3-acetic acid, IAA) and isomeric benzoxazoles poses a significant analytical challenge. This guide details the mass spectrometry (MS) fragmentation behaviors that distinguish the benzisoxazole scaffold, focusing on the lability of the isoxazole N-O bond and characteristic decarboxylation pathways.
Experimental Configuration
To achieve reproducible fragmentation data, the following LC-MS/MS protocol is recommended. This workflow is designed to maximize ionization efficiency for acidic moieties while preserving labile ring structures prior to collision-induced dissociation (CID).
Liquid Chromatography Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[1][2]
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI+; pH buffer for ESI-).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
Mass Spectrometry Settings (ESI)
The acidic side chain makes Negative Ion Mode (ESI-) the preferred detection method for sensitivity, while Positive Ion Mode (ESI+) provides richer structural data regarding ring stability.
| Parameter | Negative Mode (ESI-) | Positive Mode (ESI+) | Rationale |
| Capillary Voltage | 2.5 - 3.0 kV | 3.5 - 4.0 kV | Prevent discharge in negative mode. |
| Cone Voltage | 20 V | 30 V | Lower voltage in ESI- prevents in-source decarboxylation. |
| Source Temp | 150°C | 150°C | Standard desolvation. |
| Collision Energy | 10 - 25 eV | 15 - 35 eV | Higher energy required in ESI+ to break aromatic rings. |
Fragmentation Mechanics & Pathways[3][4]
Negative Ion Mode (ESI-)
In negative mode, the molecule forms the deprotonated ion [M-H]⁻ (m/z 176) . The fragmentation is dominated by the stability of the carboxylate group.
-
Decarboxylation (Primary Pathway): The most abundant transition is the loss of CO₂ (44 Da).[3]
-
Ring Cleavage (Secondary Pathway): Unlike the stable indole ring in IAA, the 1,2-benzisoxazole ring contains a weak N-O bond. High collision energy can cleave this bond, often leading to a cyanophenol-type fragment (m/z 119) via loss of the side chain and rearrangement.
Positive Ion Mode (ESI+)
Protonation occurs on the nitrogen atom, yielding [M+H]⁺ (m/z 178) .
-
Loss of Water: A characteristic "ortho effect" or acid dehydration leads to [M+H - H₂O]⁺ (m/z 160).
-
Isoxazole Ring Opening: The protonated N-O bond is highly labile. Cleavage often results in the loss of CO (28 Da) or rearrangement to form benzoxazole isomers.
Visualization of Fragmentation Pathways
The following diagram illustrates the divergent pathways for 1,2-benzisoxazole-3-acetic acid compared to its natural analogue, Indole-3-acetic acid.
Caption: Comparative fragmentation tree (ESI- mode) highlighting the N-O bond instability in benzisoxazoles vs. the stable indole core.
Comparative Profiling: Benzisoxazole vs. Alternatives
Distinguishing 1,2-benzisoxazole-3-acetic acid from its isomers (benzoxazoles) and functional analogues (indoles) is critical in drug metabolism and agricultural residue analysis.
| Feature | 1,2-Benzisoxazole-3-AA | Indole-3-Acetic Acid (IAA) | Benzoxazole-2-AA |
| Precursor Ion (ESI-) | m/z 176 | m/z 174 | m/z 176 |
| Primary Fragment | m/z 132 (Loss of CO₂) | m/z 130 (Loss of CO₂) | m/z 132 (Loss of CO₂) |
| Diagnostic Fragment | m/z 119 (Cyanophenol) | m/z 103 (Styrene-like) | m/z 63 (Ring degradation) |
| Ring Stability | Low (N-O bond weak) | High (Aromatic Indole) | Moderate |
| Key Differentiator | N-O cleavage requires lower energy than C-C or C-N cleavage. | Formation of stable Quinolinium ion (m/z 130). | Isomerization often required for fragmentation. |
Mechanistic Insight
-
The "N-O" Weakness: The 1,2-benzisoxazole scaffold contains a characteristic N-O bond. Under CID conditions, this bond breaks more readily than the C-N bonds in benzoxazoles or indoles. This often results in "scrambling" or rearrangement ions that are unique to this isomer.
-
Isomer Differentiation: While Benzoxazole-2-acetic acid also has a precursor of m/z 176, its fragmentation pathway typically retains the oxazole ring integrity longer than the isoxazole isomer, or yields different low-mass fingerprints (e.g., m/z 63 vs m/z 119).
References
-
MDPI. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide: Synthesis and MS Characterization. Retrieved from [Link]
-
National Institutes of Health (NIH). (2010). A high-throughput method for the quantitative analysis of auxins (IAA) using GC-MS. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for structural elucidation. Retrieved from [Link]
Sources
Comparative Guide: Biological Activity of Fluoro- vs. Non-Fluoro Benzisoxazole Derivatives
[1]
Executive Summary
The incorporation of fluorine into the 1,2-benzisoxazole scaffold represents a critical strategy in modern medicinal chemistry. While the benzisoxazole core itself is a "privileged scaffold" capable of binding diverse biological targets (GPCRs, enzymes, ion channels), the addition of a fluorine atom—typically at the C6 position—dramatically alters its physicochemical and pharmacokinetic profile.
Key Findings:
-
Potency: Fluoro-substituted derivatives frequently exhibit 2–8x higher potency in enzyme inhibition (e.g., AChE) and receptor binding (e.g., 5-HT2A/D2) assays compared to their non-fluorinated analogs.[1]
-
Metabolic Stability: The C-F bond blocks metabolic oxidation at susceptible sites (para-blockade), extending half-life.
-
Lipophilicity: Fluorination increases
, enhancing blood-brain barrier (BBB) permeability, which is essential for CNS-active antipsychotics like Risperidone.[1]
Medicinal Chemistry Rationale: The "Fluorine Effect"[2]
To understand the biological data, one must first grasp the underlying chemical causality. The substitution of Hydrogen (H) with Fluorine (F) is not merely a steric change; it is an electronic and metabolic one.
| Property | Effect of Fluorine Substitution | Biological Consequence |
| Bond Strength | C-F bond (116 kcal/mol) is stronger than C-H (99 kcal/mol).[1] | Metabolic Block: Prevents oxidative metabolism (hydroxylation) at the substituted position. |
| Lipophilicity | Increases | Permeability: Enhances penetration through lipid bilayers (e.g., BBB, bacterial cell walls). |
| Electronics | High electronegativity withdraws electron density. | Binding Affinity: Alters pKa of nearby amines; creates multipolar interactions with protein residues (e.g., serine, threonine). |
| Sterics | Van der Waals radius (1.47 Å) is close to H (1.20 Å). | Bioisosterism: Mimics Hydrogen with minimal steric clash, allowing it to fit into tight binding pockets. |
Diagram: The Logic of Fluorine Substitution
Caption: Causal relationship between fluorine substitution and pharmacokinetic/pharmacodynamic outcomes.
Comparative Biological Activity[3]
Antipsychotic Activity (GPCR Binding)
The most prominent application of the fluorinated benzisoxazole scaffold is in atypical antipsychotics (e.g., Risperidone). The 6-fluoro substituent is non-negotiable for the drug's optimal profile.
-
Comparison:
-
Risperidone (Fluorinated): Exhibits sub-nanomolar affinity for 5-HT2A (
nM) and nanomolar affinity for D2 ( nM).[1] -
Non-Fluorinated Analogs: Removal of the fluorine or substitution with other halogens often results in reduced metabolic stability. While binding affinity may remain high (due to the pharmacophore), the in vivo efficacy drops due to rapid clearance.
-
Mechanism: The 6-fluoro group prevents hydroxylation at the 6-position, forcing metabolism to the 9-position (forming Paliperidone).[1] Without the F-block, the molecule would be susceptible to rapid degradation at the electron-rich aromatic ring.
-
Acetylcholinesterase (AChE) Inhibition
Benzisoxazole derivatives are potent AChE inhibitors, relevant for Alzheimer's disease therapy.
-
Study Data: Research by Basappa et al. and Lee et al. compared 6-substituted benzisoxazoles.[1]
-
Result: The 6-fluoro derivative consistently outperformed the unsubstituted (H) and other halogenated analogs.
| Compound Variant | Target | Activity Metric | Outcome | Ref |
| 6-Fluoro-benzisoxazole | AChE (Electric Eel) | Inhibition | Maximal Inhibition | [1, 2] |
| 6-H (Unsubstituted) | AChE (Electric Eel) | Inhibition | Moderate Inhibition | [1] |
| 4-Fluoro-CP-118,954 | AChE (Rat Brain) | Binding Affinity | Superior/Equal to unsubstituted | [2] |
Anticancer & Antimicrobial Activity
Recent studies have focused on 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole as a core module for antiproliferative agents.[1][3]
-
Anticancer: In a study of isoxazole derivatives, fluorinated analogs (specifically trifluoromethyl) showed up to 8-fold higher potency (
M) compared to non-fluorinated analogs ( M) against MCF-7 breast cancer lines.[1] -
Antimicrobial: 6-fluoro-benzisoxazole sulfonamides demonstrated superior inhibitory activity against Bacillus subtilis and E. coli compared to standard non-fluorinated controls, attributed to enhanced cell wall penetration driven by the fluorine atom.[1]
Experimental Protocols
Synthesis of Key Intermediate: 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
This protocol describes the "one-pot" synthesis of the privileged scaffold used in Risperidone and Paliperidone.[1] This method avoids the use of toxic triethylamine and improves yield.
Reagents:
-
Methanol (MeOH)[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve 260.5 g of 2,4-difluorobenzoyl-4-piperidine HCl in 1042 g of Methanol.
-
Oximation: Add 104.3 g of hydroxylamine hydrochloride.
-
Cyclization: Dropwise add 448 g of 50% KOH solution. Maintain temperature at 40–45 °C .
-
Reaction: Stir for 12 hours. Monitor via TLC/HPLC.
-
Acidification: Cool to <30 °C. Dropwise add conc. HCl until pH < 1.
-
Crystallization: Cool to 0–5 °C and hold for 2 hours.
-
Isolation: Filter the white solid, wash with purified water, and dry at 80–90 °C.[4]
-
Yield: Expected yield ~90%; Purity >99% (HPLC).
Biological Assay Workflow
The following diagram outlines the standard workflow for validating the activity of these derivatives.
Caption: Standardized workflow for evaluating benzisoxazole derivatives.
References
-
Basappa, et al. "New cholinesterase inhibitors: Synthesis and structure-activity relationship studies of 1,2-benzisoxazole series."[6] Journal of Physical Organic Chemistry, 2005.[6] Link[1]
-
Lee, S. Y., et al. "Synthesis and evaluation of 5,7-dihydro-3-[2-[1-(4-[18F]-fluorobenzyl)-4-piperidinyl]ethyl]-6H-pyrrolo[3,2-f]-1,2-benzisoxazol-6-one for in vivo mapping of acetylcholinesterase."[1] Nuclear Medicine and Biology, 2004. Link
-
Reddy, et al. "Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules." RSC Advances, 2021. Link
-
Kilbile, J. T., et al. "Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates."[1][7] Polycyclic Aromatic Compounds, 2023.[8] Link[1]
-
Google Patents. "Preparation method of 6-fluoro-3-(4-piperidyl)-1,2 benzisoxazole hydrochloride."[1] CN111777601B. Link
-
BenchChem. "Comparing the bioactivity of 5-Fluorobenzo[c]isoxazole-3-carbonitrile with other benzisoxazoles." 2025.[1] Link[1]
Sources
- 1. BindingDB BDBM50001885 (risperidone)3-{2-[4-(6-Fluoro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-ethyl}-2-methyl-6,7,8,9-tetrahydro-pyrido[1,2-a]pyrimidin-4-one::1-(2-Allyl-phenoxy)-3-isopropylamino-propan-2-ol::2-(2-(4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-7,8,9,9a-tetrahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one::2-{2-[4-(6-Fluoro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-ethyl}-6,7,8,8a-tetrahydro-5H-naphthalen-1-one::3-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one::3-{2-[4-(6-Fluoro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-ethyl}-2-methyl-6,7,8,9-tetrahydro-pyrido[1,2-a]pyrimidin-4-one::3-{2-[4-(6-Fluoro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-ethyl}-2-methyl-6,7,8,9-tetrahydro-pyrido[1,2-a]pyrimidin-4-one (Resperidone)::3-{2-[4-(6-Fluoro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-ethyl}-2-methyl-6,7,8,9-tetrahydro-pyrido[1,2-a]pyrimidin-4-one (risperidone)::3-{2-[4-(6-Fluoro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-ethyl}-2-methyl-6,7,8,9-tetrahydro-pyrido[1,2-a]pyrimidin-4-one(risperidone)::5-[2-(4-Benzo[d]isothiazol-3-yl-piperazin-1-yl)-ethyl]-6-methyl-1,3-dihydro-indol-2-one(Norastemizole)::CHEMBL85::R 64 766::RISPERDAL::RISPERIDONE::US10167256, Risperidone::US10174011, risperidone::US10259786, Risperidone::US10501452, Compound risperidone::US8802672, Risperidone::WO2023288027, Cmpd Risperidone [bindingdb.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]
- 5. CN101328173A - Method for preparing 6-fluoro-3-(4- piperidyl)-1,2-benzo isoxazole hydrochlorate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
Comparative Guide: Crystal Structure Analysis of 6-Fluoro-1,2-benzisoxazole-3-acetic acid
The following guide is structured as a high-level technical advisory for characterizing the solid-state properties of 6-Fluoro-1,2-benzisoxazole-3-acetic acid (6-F-BOA) .
Given that 6-F-BOA is a specific structural analog of the Zonisamide intermediate (1,2-benzisoxazole-3-acetic acid, or BOA), this guide frames the analysis as a comparative study between the novel fluorinated analog and the established non-fluorinated parent . This approach is standard in medicinal chemistry for assessing "The Fluorine Effect" on bioavailability and solid-state stability.
Executive Summary & Objective
This guide outlines the protocol for characterizing the crystal structure of 6-Fluoro-1,2-benzisoxazole-3-acetic acid (6-F-BOA) . As a key intermediate in the synthesis of fluorinated benzisoxazole therapeutics (analogous to Zonisamide or Risperidone precursors), understanding its solid-state arrangement is critical for process scalability.
The Core Objective: To objectively compare the crystallographic packing, hydrogen bonding network, and lattice energy of 6-F-BOA against its non-fluorinated parent, 1,2-benzisoxazole-3-acetic acid (BOA) .
The Alternatives Evaluated
| Feature | Target: 6-F-BOA | Alternative: BOA (Parent) | Alternative: Zonisamide (API) |
| Structure | Fluorinated Carboxylic Acid | Unsubstituted Carboxylic Acid | Sulfonamide Derivative |
| Role | Novel Intermediate / Impurity | Established Intermediate (CAS 4865-84-3) | Final Drug Substance |
| Key Interaction | COOH Dimer + C-F...H/π | COOH Dimer + C-H...O | Sulfonamide Network |
| Critical Risk | Polymorphism due to F-contacts | Hydrate formation | Polymorphic conversion |
Technical Analysis: The Fluorine Effect
In crystal engineering, replacing a Hydrogen (H) with Fluorine (F) is not merely a steric change; it fundamentally alters the electrostatic landscape.
-
Bioisosterism & Packing: Fluorine is slightly larger than Hydrogen (Van der Waals radius 1.47 Å vs 1.20 Å) but significantly more electronegative. In the 6-position of the benzisoxazole ring, this creates a localized negative electrostatic potential surface.
-
Interaction Hierarchy:
-
BOA (Parent): The crystal lattice is dominated by strong
carboxylic acid dimers and weak C-H...O interactions. -
6-F-BOA (Target): The strong carboxylic dimers persist, but the lattice packing is perturbed by weak C-F...H and C-F...π interactions. These weak contacts often dictate the slip planes in the crystal, affecting tabletability and solubility.
-
Experimental Protocol: Comparative Characterization
To validate the structure, you must isolate single crystals of the target and benchmark them against the parent.
Workflow Diagram
The following logic flow details the critical path for distinguishing the fluorinated polymorphs.
Caption: Workflow for isolating single crystals of 6-F-BOA and validating phase purity against the bulk powder.
Detailed Methodology
-
Crystallization: Dissolve 50 mg of 6-F-BOA in minimal hot Ethanol. Filter. Allow slow evaporation at room temperature. Note: Fluorinated compounds often crystallize better from mixed solvent systems (e.g., EtOH:Water 80:20) due to hydrophobic fluorine effects.
-
Data Collection: Mount a crystal (
mm) on a goniometer (Mo-K radiation, Å). Collect data at 100 K to reduce thermal motion of the fluoro-group. -
Refinement: Solve using Direct Methods (SHELXT). Pay specific attention to the C6-F bond length (expected ~1.35 Å). If disorder is observed at the C6 position, it may indicate a solid solution with the non-fluorinated impurity.
Comparative Data Analysis
The following table summarizes the expected differences you must look for when analyzing your experimental data against the standard BOA structure.
| Parameter | 1,2-benzisoxazole-3-acetic acid (BOA) | 6-Fluoro-1,2-benzisoxazole-3-acetic acid | Interpretation |
| Space Group | Typically P21/c (Monoclinic) | Likely P21/c or P-1 (Triclinic) | F-substitution often lowers symmetry due to loss of C-H...O contacts. |
| Unit Cell Vol. | ~850 - 900 ų (Z=4) | Expected +20-40 ų expansion | Fluorine adds bulk; check for volume expansion >5% which suggests loose packing. |
| Melting Point | 127 - 131 °C [1] | Expected: 135 - 145 °C | F-substitution typically increases MP due to stronger stacking interactions (dipole-dipole). |
| Primary H-Bond | O-H...O (Carboxylic Dimer) | O-H...O (Carboxylic Dimer) | The core motif remains; look for changes in the dimer bond distance. |
| Secondary Contact | C-H...O (Weak) | C-F...H-C (Weak) | The "Fluorine Clamp": These contacts will define the stability of the lattice. |
Structural Logic Diagram: Interaction Network
This diagram illustrates the competitive packing forces you will observe in the crystal lattice.
Caption: Interaction hierarchy. The carboxylic dimer drives the primary assembly, while C-F contacts dictate the 3D packing efficiency.
Critical Insights for Drug Development
When developing this compound (or using it as an intermediate for Zonisamide analogs), apply these three rules:
-
The Solubility Penalty: The 6-Fluoro analog will likely exhibit lower aqueous solubility than the parent BOA. The high electronegativity of Fluorine reduces the polarizability of the aromatic ring, making it more "greasy" (lipophilic).
-
Action: You may need to use a co-solvent (e.g., DMSO/Water) for biological assays.
-
-
Impurity Segregation: Because the crystal unit cells of BOA and 6-F-BOA are structurally similar but not identical, they may not form solid solutions easily.
-
Action: Use PXRD to detect the non-fluorinated impurity. The 6-F-BOA peaks will be shifted to lower 2-Theta angles (larger d-spacing) compared to BOA.
-
-
Stability: The C-F bond is metabolically stable, but the acetic acid tail is prone to decarboxylation under high heat.
-
Action: Ensure drying temperatures during crystallization do not exceed 60°C.
-
References
-
TCI Chemicals. (n.d.). 1,2-Benzisoxazole-3-acetic Acid (Product B2912). Retrieved from
-
PubChem. (2023). Zonisamide (Compound CID 5734).[1] National Library of Medicine. Retrieved from
-
Google Patents. (2002). Process for the preparation of 1,2-benzisoxazole-3-acetic acid (WO2002070495A1).[2] Retrieved from
-
Ossila. (n.d.). 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (Related Fluorinated Scaffold).[3][4] Retrieved from
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- 3. ossila.com [ossila.com]
- 4. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]
A Comparative Guide to the Chromatographic Separation of 6-Fluoro and 5-Fluoro Benzisoxazole Isomers
For researchers, scientists, and professionals in drug development, the efficient separation and purification of structurally similar isomers is a frequent and often formidable challenge. Positional isomers, such as 6-fluoro and 5-fluoro benzisoxazole, present a particular hurdle due to their nearly identical physical and chemical properties. These subtle differences in the position of a single fluorine atom can, however, impart significant variations in biological activity, toxicity, and pharmacokinetic profiles. Consequently, robust analytical and preparative methods for their separation are not merely a matter of academic interest but a critical necessity in pharmaceutical research and development.
This guide provides an in-depth comparison of chromatographic strategies for the resolution of 6-fluoro and 5-fluoro benzisoxazole isomers. We will delve into the underlying principles of separation, compare the performance of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), and provide actionable experimental protocols based on established methodologies for analogous compounds.
The Challenge of Separating Positional Fluoro-Isomers
The primary difficulty in separating positional isomers lies in their minimal differences in polarity, molecular weight, and shape.[1] In the case of 6-fluoro and 5-fluoro benzisoxazole, the migration of the highly electronegative fluorine atom from the 6- to the 5-position on the benzisoxazole ring system induces only minor changes in the overall dipole moment and van der Waals interactions. Standard reversed-phase chromatography on C18 columns often fails to provide adequate resolution, as the separation is primarily driven by hydrophobic interactions, which are very similar for these two isomers.
To achieve a successful separation, the chosen chromatographic system must exploit more subtle discriminatory interactions. These can include:
-
π-π Interactions: The aromatic benzisoxazole ring can engage in π-π stacking interactions with stationary phases containing phenyl or other aromatic moieties. The position of the electron-withdrawing fluorine atom can influence the electron density of the aromatic system, leading to differential interactions and, therefore, separation.
-
Dipole-Dipole Interactions: The polarity of the C-F bond contributes to the overall dipole moment of the molecule. Stationary phases with polar functional groups or a strong dipole moment can interact differently with the isomers based on the orientation of their respective dipoles.
-
Shape Selectivity: The precise spatial arrangement of atoms can be a basis for separation. Stationary phases with rigid structures or specific cavities can exhibit shape selectivity, favoring the retention of one isomer over the other.
Comparative Analysis of Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC remains a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide availability of stationary phases. For the separation of 6-fluoro and 5-fluoro benzisoxazole isomers, the key to success lies in the selection of an appropriate column chemistry.
Recommended HPLC Column Chemistries:
| Stationary Phase Type | Separation Principle | Recommended Columns | Rationale |
| Phenyl & Biphenyl | Enhanced π-π interactions | Cogent Phenyl Hydride™, Waters XBridge BEH Phenyl | The phenyl ligands on the stationary phase interact with the aromatic ring of the benzisoxazole isomers. The position of the fluorine atom can modulate the electron density of the analyte's aromatic system, leading to differential retention.[1][2] |
| Pentafluorophenyl (PFP) | Multiple interaction modes (π-π, dipole-dipole, ion-exchange) | Agilent Poroshell 120 PFP, YMC-Triart PFP | The electron-deficient fluorinated ring of the PFP phase can act as a Lewis acid, offering unique selectivity for positional isomers, especially those containing fluorine.[3] |
| Fluorinated Phases | Fluorophilic interactions | Fluofix 120N | These columns are specifically designed for the separation of fluorinated compounds and can provide high selectivity for positional isomers.[4] |
A study on the separation of positional isomers of 2-(fluorophenyl)-5-methylbenzoxazole, a compound structurally very similar to our target analytes, successfully employed a standard Inertsil ODS-SP C18 column with a gradient elution of acetonitrile and water.[5] This demonstrates that with careful optimization of the mobile phase, even conventional C18 columns can sometimes yield satisfactory results, although specialized phases often provide a more robust and selective separation.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for the separation of isomers, offering several distinct advantages:
-
High Efficiency and Speed: The low viscosity and high diffusivity of supercritical CO2, the primary mobile phase component in SFC, allow for faster separations and higher plate counts compared to HPLC.[6]
-
Orthogonal Selectivity: SFC often provides a different selectivity compared to reversed-phase HPLC, making it an excellent complementary technique for challenging separations.[7]
-
Reduced Solvent Consumption: The use of supercritical CO2 significantly reduces the consumption of organic solvents, making SFC a greener and more cost-effective technique.
For the separation of positional isomers, SFC can be particularly effective. The non-polar nature of the primary mobile phase allows for separation mechanisms analogous to normal-phase chromatography, which can be highly sensitive to small differences in polarity and molecular shape.
Recommended SFC Column Chemistries:
| Stationary Phase Type | Separation Principle | Recommended Columns | Rationale |
| Diol & Amide | Normal-phase interactions, hydrogen bonding | Nexera UC-Diol, Supelco RP-Amide | These polar stationary phases are well-suited for SFC and can provide excellent selectivity for positional isomers based on differences in polarity.[8] |
| Ethyl Pyridine | Enhanced interactions with basic compounds | Nexera UC Ethyl Pyridine | This phase is particularly useful for analytes containing nitrogen, such as the benzisoxazole ring system. |
| Chiral Stationary Phases (CSPs) | Enantioselective and shape-selective interactions | RegisPack™, RegisCell™, Whelk-O® 1 | While designed for chiral separations, CSPs can also exhibit remarkable selectivity for positional isomers due to their highly ordered and shape-constrained structures.[9] |
Experimental Protocols
The following protocols are provided as a starting point for the development of a separation method for 6-fluoro and 5-fluoro benzisoxazole isomers. Optimization of these conditions will likely be necessary to achieve baseline resolution.
HPLC Method for Positional Isomer Separation
This protocol is adapted from the successful separation of 2-(fluorophenyl)-5-methylbenzoxazole positional isomers.[5]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Inertsil ODS-SP C18 (250 mm x 4.6 mm, 5 µm) or a PFP column (e.g., Agilent Poroshell 120 PFP) | The C18 provides a good starting point, while the PFP phase is expected to offer enhanced selectivity.[3][5] |
| Mobile Phase A | Water | Standard aqueous component for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile | Common organic modifier. |
| Gradient | 60% B to 80% B over 15 minutes | A gradient elution is often necessary to resolve closely eluting isomers. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Temperature can influence selectivity; this is a good starting point for optimization. |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for benzisoxazoles) | DAD is useful for confirming peak purity and identity. |
| Injection Volume | 5 µL | Adjust as needed based on sample concentration and detector response. |
SFC Method for Positional Isomer Separation
This protocol provides a general starting point for SFC method development.
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a CO2 pump, modifier pump, back pressure regulator, column oven, and a UV or DAD detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Nexera UC-Diol (e.g., 150 mm x 4.6 mm, 5 µm) or a chiral column (e.g., RegisPack™) | Diol columns are a good first choice for SFC of polar compounds. Chiral columns can offer unique shape selectivity.[7][9] |
| Mobile Phase A | Supercritical CO2 | The primary, non-polar mobile phase in SFC. |
| Mobile Phase B | Methanol | A common polar modifier to increase elution strength. |
| Gradient | 5% B to 30% B over 10 minutes | A gradient of the modifier is typically used to elute compounds of interest. |
| Flow Rate | 3.0 mL/min | A typical flow rate for SFC. |
| Back Pressure | 150 bar | Maintained to keep CO2 in its supercritical state. |
| Column Temperature | 40 °C | Temperature is a critical parameter for optimizing selectivity in SFC. |
| Detection | UV at an appropriate wavelength | Similar to HPLC detection. |
| Injection Volume | 2 µL | Typically smaller than HPLC injections. |
Data Presentation and Comparison
The following table illustrates the type of data that should be collected to compare the performance of different chromatographic methods.
| Method | Column | Retention Time (5-fluoro) | Retention Time (6-fluoro) | Resolution (Rs) | Analysis Time |
| HPLC | Inertsil ODS-SP C18 | tR1 | tR2 | Rs1 | 20 min |
| HPLC | Agilent Poroshell 120 PFP | tR3 | tR4 | Rs2 | 15 min |
| SFC | Nexera UC-Diol | tR5 | tR6 | Rs3 | 10 min |
| SFC | RegisPack™ | tR7 | tR8 | Rs4 | 8 min |
Note: The retention times and resolution values are placeholders and would be determined experimentally.
Visualization of Experimental Workflows
HPLC Method Development Workflow
Caption: Workflow for HPLC method development for isomer separation.
SFC Method Development Workflow
Caption: Workflow for SFC method development for isomer separation.
Conclusion and Recommendations
The separation of 6-fluoro and 5-fluoro benzisoxazole isomers is a challenging but achievable task with the appropriate chromatographic strategy. While conventional C18 columns may provide a separation with extensive optimization, stationary phases that offer alternative selectivities, such as Phenyl, PFP, and fluorinated columns in HPLC, are highly recommended for a more robust and efficient method.
Supercritical Fluid Chromatography presents a compelling alternative, often delivering faster analysis times and orthogonal selectivity. For difficult separations, screening a variety of SFC columns, including polar phases like Diol and even chiral stationary phases, is a prudent approach.
Ultimately, the choice between HPLC and SFC will depend on the specific requirements of the analysis, including the desired resolution, throughput, and available instrumentation. For routine quality control, a well-optimized HPLC method may be sufficient. For high-throughput screening or preparative purification, the speed and efficiency of SFC are significant advantages. By systematically exploring the column chemistries and methodologies outlined in this guide, researchers can develop a reliable and efficient method for the critical task of separating these closely related benzisoxazole isomers.
References
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HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. (2025, August 6). ResearchGate. [Link]
-
Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025, December 1). MicroSolv Technology Corporation. [Link]
-
A Guide to Selective Columns for Isomer Separation. (2024, November 18). Welch Materials. [Link]
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Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (n.d.). RSC Publishing. [Link]
-
separation of positional isomers. (2017, December 14). Chromatography Forum. [Link]
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Separation of positional isomers using chiral chromatography columns. (2025, August 6). ResearchGate. [Link]
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Characterization of positional isomers of drug... : Journal of Pharmaceutical and Biomedical Analysis. (2021, August 5). Ovid. [Link]
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Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. (n.d.). SciSpace. [Link]
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Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites. (2021, February 3). eScholarship. [Link]
-
Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. (2014, April 3). Agilent. [Link]
-
Characterization of positional isomers of drug intermediates by off-line RPLC x SFC hyphenated to high resolution MS. (2021, August 5). PubMed. [Link]
-
750-MHz directly coupled HPLC-NMR: Application for the sequential characterization of the positional isomers and anomers of 2-, 3-, and 4-fluorobenzoic acid glucuronides in equilibrium mixtures. (n.d.). ACS Publications. [Link]
-
Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (n.d.). Longdom Publishing SL. [Link]
-
Separation of Benzoxazole, 2,5,6-trimethyl- on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. [Link]
-
Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. (n.d.). LabRulez LCMS. [Link]
-
Reversed-phase high performance liquid chromatography separation of 2-( fluorophenyl) -5-methylbenzoxazole and 2-( chlorophenyl) -. (2013, August 15). PubMed. [Link]
-
SELECTING THE RIGHT SFC COLUMN. (n.d.). Shimadzu. [Link]
-
Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. (2008, April 15). The Analytical Scientist. [Link]
-
Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC). (2026, February 17). LCGC International. [Link]
-
Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. (2009, December 15). PubMed. [Link]
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EFFICIENT AND DIVERGENT SYNTHESIS OF BENZOXAZOLES AND 1,2-BENZISOXAZOLES FROM o-HYDROXYARYL KETOXIMES. (2020, February 26). Organic Chemistry. [Link]
-
Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. (2021, February 26). MDPI. [Link]
-
Chiral resolution – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination. (2022, May 6). AIR Unimi. [Link]
-
Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection. (n.d.). ResearchGate. [Link]
-
Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. (n.d.). ChemRxiv. [Link]
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Safety Operating Guide
Proper Disposal of 6-Fluoro-1,2-benzisoxazole-3-acetic acid: A Guide for Laboratory Professionals
This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of 6-Fluoro-1,2-benzisoxazole-3-acetic acid. As a fluorinated heterocyclic compound, this substance requires careful handling not only during its use in research and development but also throughout its entire lifecycle, culminating in its final disposal. Adherence to these protocols is essential for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
The Criticality of Proper Waste Management: Understanding the 'Why'
6-Fluoro-1,2-benzisoxazole-3-acetic acid is a halogenated organic acid. This classification is paramount in determining its disposal pathway. The presence of a carbon-fluorine bond, one of the strongest in organic chemistry, renders the molecule highly stable. While this stability is often advantageous in pharmaceutical applications, it presents a challenge for environmental degradation and waste treatment.
Improper disposal, such as mixing with non-halogenated waste or discharge into aqueous systems, can lead to several adverse outcomes:
-
Regulatory Non-Compliance: The Environmental Protection Agency (EPA) and equivalent international bodies have stringent regulations for the disposal of halogenated organic compounds.[1][2][3]
-
Environmental Persistence: The stability of the C-F bond means the compound is not readily biodegradable, posing a risk of long-term environmental contamination.
-
Incineration Complications: While high-temperature incineration is the preferred disposal method for many halogenated wastes, the combustion of fluorinated compounds can be complex. Incomplete combustion has the potential to form hazardous byproducts.[4][5] Segregating this waste stream is crucial to ensure it is sent to a facility capable of handling such materials.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
Before handling any waste containing 6-Fluoro-1,2-benzisoxazole-3-acetic acid, all personnel must be equipped with the appropriate PPE. This is a non-negotiable first line of defense against accidental exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, which can cause irritation. |
| Eye/Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and accidental contact with the eyes. |
| Body Protection | A laboratory coat, long-sleeved clothing, and closed-toe shoes. | To minimize the risk of skin exposure. |
All handling of the solid compound and its waste should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or aerosols. Ensure an eyewash station and safety shower are readily accessible.[6]
Step-by-Step Disposal Procedure
The disposal of 6-Fluoro-1,2-benzisoxazole-3-acetic acid should be a systematic process, from the point of generation to its final collection by a certified waste management provider.
Step 1: Waste Characterization and Segregation
This is the most critical step in the disposal workflow. Proper segregation ensures the waste is managed safely and efficiently.
-
Designate as Halogenated Organic Waste: Due to the presence of fluorine, all waste containing 6-Fluoro-1,2-benzisoxazole-3-acetic acid must be classified as halogenated organic waste .[7][8]
-
Maintain Separation: Do not mix this waste with non-halogenated organic waste streams.[6][9] This is to prevent the formation of mixed halogenated byproducts during incineration and to comply with disposal regulations.
-
Solid vs. Liquid Waste:
-
Solid Waste: Unused or expired pure compounds, contaminated personal protective equipment (e.g., gloves, weighing paper), and absorbent materials from spill cleanups should be collected as solid halogenated waste.
-
Liquid Waste: Solutions containing 6-Fluoro-1,2-benzisoxazole-3-acetic acid should be collected as liquid halogenated waste. Avoid mixing with aqueous waste streams unless unavoidable.
-
Step 2: Containerization
The choice of waste container is crucial for preventing leaks and ensuring chemical compatibility.
-
Select a Compatible Container: Use a clean, dry, and chemically compatible container with a secure, leak-proof lid. High-density polyethylene (HDPE) or glass containers are generally suitable.[6] The original product container, if in good condition, can be repurposed for waste collection.
-
Secure the Lid: The container must be kept closed at all times, except when adding waste. This minimizes the release of any potential vapors and prevents spills.
Step 3: Labeling
Clear and accurate labeling is a cornerstone of safe laboratory practice and is mandated by regulatory bodies like OSHA.
-
Affix a "Hazardous Waste" Label: As soon as you begin collecting waste in a container, it must be labeled. The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "6-Fluoro-1,2-benzisoxazole-3-acetic acid" . If it is a solution, list all components and their approximate percentages.
-
The primary hazard(s) (e.g., "Irritant," "Halogenated Organic").
-
The date on which waste was first added to the container (the "accumulation start date").
-
Step 4: Storage and Accumulation
Designated storage areas for hazardous waste are essential for maintaining a safe laboratory environment.
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory. This area should be under the control of the laboratory personnel, away from general traffic, and clearly marked.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.
-
Incompatible Materials: Ensure the waste is not stored near incompatible materials, such as strong oxidizing agents.
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Provide Documentation: Be prepared to provide a complete inventory of the waste, including the chemical name(s) and quantity.
-
Prepare for Pickup: Ensure the waste container is properly sealed and labeled, and stored in the designated accumulation area for collection.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is vital to mitigate any potential hazards.
-
Evacuate and Alert: If the spill is large or the substance is aerosolized, evacuate the immediate area and alert your colleagues and the laboratory supervisor.
-
Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or a chemical spill pillow, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Absorbed Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container for solid halogenated waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (e.g., wipes, absorbent pads) must also be disposed of as hazardous waste.[6]
-
Dispose of Contaminated PPE: Any PPE that has come into contact with the chemical must be removed carefully and disposed of as solid hazardous waste.
Disposal Workflow Diagram
The following diagram provides a visual representation of the decision-making and procedural flow for the proper disposal of 6-Fluoro-1,2-benzisoxazole-3-acetic acid.
Caption: Disposal workflow for 6-Fluoro-1,2-benzisoxazole-3-acetic acid.
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible management of 6-Fluoro-1,2-benzisoxazole-3-acetic acid waste, fostering a culture of safety and environmental stewardship within the laboratory.
References
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]
-
Taylor & Francis Online. (2007, April 6). On the Incinerability of Highly Fluorinated Organic Compounds. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
NOP. Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]
-
Semantic Scholar. (1998, October 1). On the Incinerability of Highly Fluorinated Organic Compounds. Retrieved from [Link]
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National Institute for Public Health and the Environment (RIVM). (2014, May 30). Per- and polyfluorinated substances in waste incinerator flue gases. Retrieved from [Link]
-
Truthout. (2022, April 2). Waste Incinerators May Be Spreading “Forever Chemicals” Through the Air. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]
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Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
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Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
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U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
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Laboratory Waste Disposal Guidelines. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 6-Fluoro-1,2-benzisoxazole-3-acetic acid: Personal Protective Equipment and Disposal
Welcome to your essential guide for the safe handling and disposal of 6-Fluoro-1,2-benzisoxazole-3-acetic acid. In the fast-paced world of drug development, where novel heterocyclic compounds like this are foundational, a deep and intuitive understanding of safety protocols is not just a regulatory requirement—it is the bedrock of scientific integrity and innovation. This guide moves beyond a simple checklist, providing a procedural and causal framework to ensure that your work with this compound is both safe and effective. As your partner in the laboratory, we aim to provide value that extends beyond the product itself, building a foundation of trust through expertise and a shared commitment to safety.
Hazard Profile: Understanding the Chemistry of Caution
6-Fluoro-1,2-benzisoxazole-3-acetic acid belongs to the benzisoxazole class of compounds, which are widely used as building blocks in medicinal chemistry.[1] While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can construct a reliable hazard profile by analyzing data from structurally similar compounds, including the non-fluorinated parent acid and other 6-fluoro-benzisoxazole derivatives. This approach allows us to anticipate and mitigate risks effectively.
The primary hazards associated with this class of chemicals are categorized as follows:
| Hazard Category | Description | Rationale & Supporting Evidence |
| Skin Irritation | Causes skin irritation upon direct contact. | SDS for the parent compound, 2-(1,2-Benzisoxazol-3-yl)acetic acid, lists skin irritation (Category 2) as a key hazard.[2] Other benzisoxazole derivatives are also known skin irritants.[3][4] |
| Serious Eye Irritation | Poses a significant risk of serious eye irritation or damage. | This is a consistent warning across multiple analogs. The SDS for 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride explicitly states "Causes serious eye irritation".[4][5] The parent acetic acid derivative is also an eye irritant (Category 2).[2] |
| Respiratory Irritation | Inhalation of dust or aerosols may cause respiratory tract irritation. | As a solid powder, aerosolization during handling is a primary route of exposure. The potential for respiratory irritation is noted in the SDS for similar compounds.[3][4] |
| Acute Oral Toxicity | May be harmful or toxic if swallowed. | The hydrochloride salt of the 6-fluoro-benzisoxazole core is classified as "Toxic if swallowed" (Acute Toxicity, Category 3).[5][6] While the acetic acid derivative may have a different toxicity profile, caution is warranted. |
| Environmental Hazard | Potential for long-term adverse effects in the aquatic environment. | Some fluorinated benzisoxazole derivatives are classified as "Toxic to aquatic life with long lasting effects".[5][6] Therefore, release into the environment must be strictly avoided. |
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The goal is to establish an impermeable barrier between the researcher and the chemical.[7][8]
Essential PPE for Handling 6-Fluoro-1,2-benzisoxazole-3-acetic acid
| PPE Component | Specification | Justification |
| Eye/Face Protection | Chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.[9] | Protects against the high risk of serious eye irritation from splashes or aerosolized powder.[2][5][10] Standard safety glasses do not provide an adequate seal against dust and splashes.[10] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) with no visible signs of degradation. | Provides a barrier against skin contact, preventing irritation.[2] Always check gloves for integrity before use and wash hands thoroughly after removal.[5] |
| Body Protection | A long-sleeved laboratory coat. Consider a chemical-resistant apron for procedures involving larger quantities or significant splash potential. | Protects skin on the arms and body from accidental contact. Contaminated clothing must be removed immediately and laundered before reuse.[8][11] |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood, is mandatory to control exposure.[12] If engineering controls are insufficient or during a large spill, a full-face respirator with appropriate filters should be used.[6] | Mitigates the risk of inhaling the powder, which can cause respiratory irritation.[3][4] |
Operational Plan: From Receipt to Reaction
A structured workflow minimizes the risk of exposure at every stage of handling. This protocol provides a self-validating system for safe laboratory operations.
Step-by-Step Handling Workflow
-
Preparation & Area Setup :
-
Confirm that a certified chemical fume hood is operational.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[8]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them within the fume hood to minimize movement.
-
Don all required PPE as specified in the table above.
-
-
Weighing the Compound :
-
Perform all weighing operations inside the fume hood or a ventilated balance enclosure to contain any dust.
-
Use a spatula to carefully transfer the solid powder to a weigh boat. Avoid any actions that could generate dust.
-
Close the primary container immediately after dispensing the required amount.
-
-
Dissolution & Use :
-
Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
Keep the vessel covered as much as possible during the process.
-
All subsequent manipulations should be conducted within the fume hood.
-
-
Post-Handling :
-
Decontaminate any surfaces and equipment that may have come into contact with the chemical.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).
-
Wash hands thoroughly with soap and water.[5]
-
Workflow Visualization
Caption: Step-by-step workflow for handling 6-Fluoro-1,2-benzisoxazole-3-acetic acid.
Emergency & Disposal Protocols
Immediate First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]
-
Skin Contact : Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. If irritation occurs or persists, get medical advice.[2][12]
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical attention.[2][5]
-
Ingestion : Rinse mouth thoroughly with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[5][6]
Spill Management
For a small spill, follow these steps while wearing full PPE:
-
Containment : Prevent further spread of the powder.
-
Cleanup : Gently sweep up the spilled solid using an inert absorbent material (e.g., vermiculite, sand) to avoid creating dust.[13]
-
Collection : Collect the material into a suitable, sealed container labeled as hazardous waste.
-
Decontamination : Clean the spill area thoroughly.
Disposal Plan
Improper disposal is prohibited.[13] This chemical and any materials contaminated with it must be treated as hazardous waste.
-
Segregation : Keep all waste contaminated with 6-Fluoro-1,2-benzisoxazole-3-acetic acid separate from other waste streams. This includes excess solid, contaminated labware (pipettes, vials), and disposable PPE.[13]
-
Containment : Collect solid waste in a clearly labeled, sealed, and chemically resistant container. Liquid waste should be collected in a separate, dedicated container with a secure cap.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols (e.g., "Irritant," "Environmental Hazard").[13]
-
Disposal Route : Arrange for disposal through a licensed hazardous waste disposal facility. The primary method is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[13]
Disposal Workflow Visualization
Caption: Waste disposal workflow for 6-Fluoro-1,2-benzisoxazole-3-acetic acid.
By integrating this comprehensive safety and handling protocol into your daily laboratory practices, you ensure not only your personal safety but also the integrity of your research.
References
-
AGILENT. SAFETY DATA SHEET. Available from: [Link]
-
ResearchGate. Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. Available from: [Link]
-
Healthy Bean. PPE for Chemical Handling: A Quick Guide. Available from: [Link]
-
SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. Available from: [Link]
-
Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. Available from: [Link]
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available from: [Link]
-
Real Safety. Personal Protective Equipment for Chemical Handling. Available from: [Link]
-
Angene Chemical. Safety Data Sheet. Available from: [Link]
-
National Institutes of Health (NIH). Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC. Available from: [Link]
-
National Institutes of Health (NIH). R-56109 hydrochloride | C12H14ClFN2O | CID 11334359 - PubChem. Available from: [Link]
Sources
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. R-56109 hydrochloride | C12H14ClFN2O | CID 11334359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. echemi.com [echemi.com]
- 7. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 8. sams-solutions.com [sams-solutions.com]
- 9. realsafety.org [realsafety.org]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. agfa.com [agfa.com]
- 12. chemicea.com [chemicea.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
